molecular formula C9H10N2O4 B168430 Ethyl 2-(5-nitropyridin-2-YL)acetate CAS No. 174890-57-4

Ethyl 2-(5-nitropyridin-2-YL)acetate

Cat. No.: B168430
CAS No.: 174890-57-4
M. Wt: 210.19 g/mol
InChI Key: PPNKDSUNRAYOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-nitropyridin-2-yl)acetate (CAS 174890-57-4) is a valuable nitropyridine derivative that serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research . The compound features a nitro group positioned on the pyridine ring, a functional group that is widely recognized for its role as a precursor to aromatic amines . This makes the molecule a key starting material for the synthesis of more complex, biologically active molecules via reduction of the nitro group to a primary amine . Pyridine and nitropyridine derivatives are privileged structural motifs in drug design, found in compounds with a broad spectrum of activities, including antitumor, antiviral, and anti-neurodegenerative properties . The structure of this compound, with its ester functional group, also allows for further functionalization through hydrolysis or substitution reactions, providing researchers with multiple handles for chemical modification. As such, this chemical is an essential scaffold for constructing mono- and polynuclear heterocyclic systems in the search for new therapeutic agents . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(5-nitropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(6-10-7)11(13)14/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNKDSUNRAYOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595443
Record name Ethyl (5-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174890-57-4
Record name Ethyl (5-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

Ethyl 2-(5-nitropyridin-2-yl)acetate is a nitro-substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, available experimental data, and synthesis methodologies.

PropertyValueSource(s)
CAS Number 174890-57-4[1][2]
Molecular Formula C₉H₁₀N₂O₄[1][2]
Molecular Weight 210.19 g/mol [1]
Purity ≥97% to 98% (as commercially available)[1]
Melting Point Not experimentally determined in the searched literature. Predicted for a related compound, ethyl 2-((5-nitropyridin-2-yl)thio)acetate: 63 °C.[3]
Boiling Point Not experimentally determined in the searched literature. Predicted for a related compound, ethyl 2-((5-nitropyridin-2-yl)thio)acetate: 378.715±37.00 °C at 760 Torr.[3]
Solubility No specific data available in the searched literature.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible synthesis route is the esterification of 2-(5-nitropyridin-2-yl)acetic acid with ethanol in the presence of an acid catalyst.

Hypothetical Synthesis Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products 2-(5-nitropyridin-2-yl)acetic_acid 2-(5-nitropyridin-2-yl)acetic acid Esterification Fischer Esterification 2-(5-nitropyridin-2-yl)acetic_acid->Esterification Ethanol Ethanol Ethanol->Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Esterification catalyzes Heat Heat Heat->Esterification drives reaction Ethyl_acetate_derivative This compound Esterification->Ethyl_acetate_derivative Water Water Esterification->Water

Caption: Hypothetical Fischer Esterification Synthesis Route.

Purification:

Standard purification techniques for organic compounds can be applied. A general protocol would involve:

  • Work-up: Neutralization of the acid catalyst followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then washed with brine and dried over an anhydrous salt like sodium sulfate.

  • Purification: The crude product can be purified by column chromatography on silica gel. The choice of eluent would need to be determined empirically, likely a mixture of hexane and ethyl acetate.

Spectral Data

No specific experimental spectral data (NMR, IR, Mass Spectrometry) for this compound was found in the public domain literature. However, data for related compounds can provide an indication of expected spectral features. For instance, ¹H and ¹³C NMR data are available for various substituted pyridines and ethyl acetate derivatives, which can be used for comparative analysis.[4][5][6][7][8][9][10]

Biological Activity and Drug Development Potential

The biological activity of this compound has not been explicitly detailed in the available literature. However, the nitropyridine scaffold is present in various biologically active molecules. Further research, including in vitro and in vivo studies, is necessary to elucidate any potential therapeutic effects and signaling pathway interactions of this specific compound.

Workflow for Biological Evaluation:

G Compound This compound In_Vitro In Vitro Assays (e.g., enzyme inhibition, cell viability) Compound->In_Vitro In_Vivo In Vivo Studies (e.g., animal models of disease) In_Vitro->In_Vivo promising results SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Toxicity Toxicity Profiling In_Vivo->Toxicity Toxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: General Workflow for Drug Discovery and Development.

Safety and Handling

Specific safety data for this compound is not available. However, as with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

This technical guide provides a summary of the currently available information on this compound. The significant gaps in experimental data highlight the need for further research to fully characterize this compound and explore its potential applications.

References

In-Depth Technical Guide: Ethyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 174890-57-4

Molecular Formula: C₉H₁₀N₂O₄

Molecular Weight: 210.19 g/mol

Introduction

Ethyl 2-(5-nitropyridin-2-yl)acetate is a nitro-substituted pyridine derivative that holds significance as a versatile intermediate in synthetic organic chemistry. The presence of the nitro group, a strong electron-withdrawing functionality, activates the pyridine ring, making it susceptible to nucleophilic substitution reactions. This property, combined with the reactive ethyl acetate side chain, renders it a valuable building block for the synthesis of a diverse range of more complex heterocyclic compounds. While detailed, publicly available research specifically on this compound is limited, its structural motifs are prevalent in molecules with significant biological activity, particularly in the realm of kinase inhibitors. This guide aims to provide a comprehensive overview of its chemical properties, potential synthetic routes, and likely applications based on the chemistry of related nitropyridine compounds.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in the literature. The following table summarizes basic information available from chemical suppliers.

PropertyValueSource
CAS Number 174890-57-4Chemical Suppliers
Molecular Formula C₉H₁₀N₂O₄Chemical Suppliers
Molecular Weight 210.19 g/mol Chemical Suppliers
Appearance Expected to be a solidInferred
Purity Typically available at ≥95%Chemical Suppliers
Storage Store in a cool, dry, well-ventilated areaChemical Suppliers

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, based on established organic chemistry principles and literature on related compounds, a plausible synthetic pathway can be proposed.

Proposed Synthetic Pathway

A common method for the synthesis of 2-substituted pyridines involves the reaction of a corresponding 2-halopyridine with a suitable nucleophile. In this case, the synthesis would likely proceed via the nucleophilic substitution of a halogen on the pyridine ring with an enolate of ethyl acetate.

dot

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Product This compound 2-Chloro-5-nitropyridine->Product Nucleophilic Aromatic Substitution Ethyl_acetate Ethyl acetate Ethyl_acetate->Product Base Base (e.g., NaH, LDA) Base->Product Solvent Aprotic Solvent (e.g., THF, DMF) Solvent->Product

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common laboratory practices for similar reactions and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 2-Chloro-5-nitropyridine

  • Ethyl acetate

  • Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: To a solution of ethyl acetate (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, slowly add a strong base such as LDA (1.1 equivalents). Stir the mixture at this temperature for 1 hour to ensure complete formation of the ethyl acetate enolate.

  • Nucleophilic Substitution: To the enolate solution, add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Role as a Synthetic Intermediate

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex, biologically active molecules. The nitro group can be readily reduced to an amino group, which can then participate in various cyclization and coupling reactions. This strategic positioning of functional groups makes it a valuable starting material in drug discovery programs.

Application in Kinase Inhibitor Synthesis

The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1] Nitropyridine derivatives, such as this compound, serve as versatile starting materials for the synthesis of various kinase inhibitors.[1][2][3] The general workflow involves the reduction of the nitro group to an amine, followed by the construction of fused heterocyclic ring systems, such as imidazo[4,5-b]pyridines, which are known bioisosteres of purine.[1]

dot

Kinase_Inhibitor_Workflow Start This compound Reduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) Start->Reduction Intermediate Ethyl 2-(5-aminopyridin-2-yl)acetate Reduction->Intermediate Cyclization Cyclization/ Functionalization Intermediate->Cyclization Final_Product Kinase Inhibitors (e.g., Imidazo[4,5-b]pyridines) Cyclization->Final_Product

Caption: Synthetic workflow from this compound to kinase inhibitors.

Potential Biological Significance

While no specific biological activity has been reported for this compound itself, the broader class of nitropyridine derivatives has been investigated for a range of pharmacological activities. Pyridine-based structures are known to exhibit antituberculosis, antitumor, antiviral, and anti-inflammatory properties, among others.[4] The nitro group, in some contexts, can also contribute to biological activity. Therefore, this compound serves as a key starting point for the synthesis of novel therapeutic agents.

Conclusion

This compound is a valuable, albeit under-documented, chemical intermediate. Its structural features, particularly the activated pyridine ring and the ester functionality, provide multiple avenues for synthetic elaboration. The primary application of this compound is likely as a building block in the synthesis of complex heterocyclic systems, with a significant potential in the development of novel kinase inhibitors for therapeutic use. Further research into the specific reactions and applications of this compound would be beneficial for expanding the toolbox of medicinal chemists.

References

"Ethyl 2-(5-nitropyridin-2-YL)acetate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-(5-nitropyridin-2-yl)acetate, a compound of interest in various research and development applications.

Core Compound Data

This compound is a chemical compound with the CAS number 174890-57-4.[1][][3][4] Its fundamental properties are summarized in the table below, providing a clear reference for laboratory and research settings.

PropertyValueSource
Molecular Formula C9H10N2O4[1][][3][4]
Molecular Weight 210.19 g/mol [1][][3]
Purity 98% min[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research. The following outlines a general synthetic approach, which may be adapted based on specific laboratory conditions and available starting materials.

Synthesis of this compound:

A common synthetic route involves the reaction of 2-chloro-5-nitropyridine with ethyl acetoacetate. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. The reaction mixture is heated to reflux for a specified period to ensure the completion of the reaction.

Step-by-step procedure:

  • Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Add ethyl acetoacetate dropwise to the sodium ethoxide solution while stirring.

  • To this mixture, add a solution of 2-chloro-5-nitropyridine in ethanol.

  • Heat the resulting mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of a synthesized chemical compound like this compound.

Compound Analysis Workflow Synthesis Compound Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structure_Verification Structural Verification Purification->Structure_Verification Purity_Analysis Purity Analysis Purification->Purity_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structure_Verification->NMR Primary Technique MS Mass Spectrometry Structure_Verification->MS Confirmatory Final_Product Characterized Compound Structure_Verification->Final_Product HPLC HPLC Purity_Analysis->HPLC Quantitative Elemental_Analysis Elemental Analysis Purity_Analysis->Elemental_Analysis Compositional Purity_Analysis->Final_Product

Caption: Workflow for Synthesis and Analysis.

This guide serves as a foundational resource for professionals working with this compound. For specific applications, further investigation and optimization of protocols are recommended.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for Ethyl 2-(5-nitropyridin-2-yl)acetate, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 2-chloro-5-nitropyridine, followed by a nucleophilic aromatic substitution with an ethyl acetate enolate. This document outlines the detailed experimental protocols, quantitative data, and visual representations of the synthetic route.

I. Synthesis Pathway Overview

The synthesis of this compound is most commonly achieved through a two-step sequence:

  • Chlorination of 2-hydroxy-5-nitropyridine: This initial step involves the conversion of the hydroxyl group of 2-hydroxy-5-nitropyridine to a chloride, a better leaving group, to yield 2-chloro-5-nitropyridine. This transformation is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

  • Nucleophilic Aromatic Substitution: The resulting 2-chloro-5-nitropyridine undergoes a nucleophilic aromatic substitution (SNA_r) reaction. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloride at the C-2 position by the enolate of ethyl acetate. This key carbon-carbon bond-forming reaction yields the target molecule, this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-chloro-5-nitropyridine

This protocol is adapted from established procedures for the chlorination of hydroxypyridines.[1][2][3]

Materials:

  • 2-hydroxy-5-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-hydroxy-5-nitropyridine (1.0 eq), phosphorus oxychloride (3.0 eq), and phosphorus pentachloride (1.5 eq) is prepared.

  • The reaction mixture is heated to 100-110 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The aqueous mixture is neutralized to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude 2-chloro-5-nitropyridine, which can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This protocol is based on the principles of enolate alkylation and nucleophilic aromatic substitution on electron-deficient heteroaromatics.[4][5]

Materials:

  • 2-chloro-5-nitropyridine

  • Ethyl acetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., Sodium ethoxide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add ethyl acetate (2.0 eq) dropwise to the stirred suspension. The formation of the enolate is indicated by the evolution of hydrogen gas. Stir the mixture at 0 °C for 30-60 minutes.

  • In a separate flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous THF.

  • Add the solution of 2-chloro-5-nitropyridine dropwise to the freshly prepared ethyl acetate enolate solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

III. Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

StepReactantsProductTypical Yield (%)Purity (%)
12-hydroxy-5-nitropyridine, POCl₃, PCl₅2-chloro-5-nitropyridine85-95>98
22-chloro-5-nitropyridine, Ethyl acetate, NaHThis compound60-75>97

IV. Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Synthesis_Pathway 2-hydroxy-5-nitropyridine 2-hydroxy-5-nitropyridine 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine 2-hydroxy-5-nitropyridine->2-chloro-5-nitropyridine POCl3, PCl5 100-110 °C This compound This compound 2-chloro-5-nitropyridine->this compound 1. NaH, Ethyl acetate, THF, 0 °C 2. Room Temperature

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-chloro-5-nitropyridine cluster_step2 Step 2: Synthesis of this compound A1 Reaction Setup: 2-hydroxy-5-nitropyridine, POCl3, PCl5 B1 Heating and Reflux (100-110 °C, 4-6h) A1->B1 C1 Work-up: Ice Quench, Neutralization, Extraction B1->C1 D1 Purification: Recrystallization or Column Chromatography C1->D1 A2 Enolate Formation: NaH, Ethyl acetate in THF (0 °C) D1->A2 Intermediate B2 Nucleophilic Substitution: Addition of 2-chloro-5-nitropyridine (0 °C to RT, 12-24h) A2->B2 C2 Work-up: Aqueous Quench, Extraction B2->C2 D2 Purification: Flash Column Chromatography C2->D2

Caption: Detailed experimental workflow for the two-step synthesis.

References

Spectroscopic Analysis of Ethyl 2-(5-nitropyridin-2-yl)acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for Ethyl 2-(5-nitropyridin-2-yl)acetate based on its chemical structure and data from analogous compounds. These values should be considered as estimates and require experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.3d1HH-6 (proton on the pyridine ring, ortho to the nitro group)
~8.4dd1HH-4 (proton on the pyridine ring, meta to the nitro group)
~7.5d1HH-3 (proton on the pyridine ring, ortho to the acetate group)
~4.2q2H-O-CH₂ -CH₃ (ethyl ester)
~3.9s2H-CH₂ -COOEt (methylene bridge)
~1.3t3H-O-CH₂-CH₃ (ethyl ester)

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~169C =O (ester carbonyl)
~160C -2 (pyridine ring, attached to the acetate group)
~148C -5 (pyridine ring, attached to the nitro group)
~145C -6 (pyridine ring)
~135C -4 (pyridine ring)
~124C -3 (pyridine ring)
~62-O-CH₂ -CH₃ (ethyl ester)
~45-CH₂ -COOEt (methylene bridge)
~14-O-CH₂-CH₃ (ethyl ester)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2980-2850MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1590, 1480Medium-StrongC=C and C=N stretch (pyridine ring)
~1530, 1350StrongN-O asymmetric and symmetric stretch (nitro group)
~1250StrongC-O stretch (ester)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zIon
210.06[M]⁺ (Molecular Ion)
165.05[M - OEt]⁺
137.05[M - COOEt]⁺
164.05[M - NO₂]⁺

Experimental Protocols

General Spectroscopic Analysis Workflow

The characterization of a synthesized compound like this compound follows a standard analytical workflow to confirm its identity, purity, and structure.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR IR Spectroscopy Purification->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation IR->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the expected spectral characteristics of this compound. For definitive structural confirmation and purity assessment, experimental acquisition and analysis of NMR, IR, and MS data are essential. The provided workflow illustrates the standard procedure for such a characterization, which is a critical step in the development and application of novel chemical entities.

Technical Guide: Solubility Profile of Ethyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility profile of Ethyl 2-(5-nitropyridin-2-yl)acetate. In the absence of extensive, publicly available experimental data, this document outlines a predicted solubility profile based on the compound's chemical structure and the principle of "like dissolves like." Furthermore, it details standardized experimental protocols for researchers to determine the precise solubility of this compound in a laboratory setting.

Compound Overview

  • IUPAC Name: this compound

  • CAS Number: 174890-57-4

  • Molecular Formula: C₉H₁₀N₂O₄

  • Molecular Weight: 210.19 g/mol

Chemical Structure:

This compound possesses a molecular structure that includes a polar nitro group (-NO₂) and a pyridine ring, alongside a relatively non-polar ethyl ester group (-COOCH₂CH₃). This combination of functional groups suggests that the molecule will exhibit a range of solubilities in different solvents, influenced by polarity, hydrogen bonding capability, and dielectric constant. The pyridine nitrogen and the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a variety of common laboratory solvents. The predictions are based on the structural features of the molecule and the general principle that polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.

Solvent Predicted Solubility Rationale
WaterSparingly SolubleThe presence of polar nitro and ester groups, along with the pyridine nitrogen, allows for some interaction with water through hydrogen bonding. However, the non-polar ethyl group and the aromatic ring limit its overall aqueous solubility.
MethanolSolubleAs a polar protic solvent, methanol can engage in hydrogen bonding with the solute and its polarity is well-suited to dissolve the compound.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent that should effectively solvate the molecule.
AcetoneVery SolubleThe highly polar nature of the carbonyl group in acetone will strongly interact with the polar regions of the solute.
Dichloromethane (DCM)Very SolubleDCM is a polar aprotic solvent that is effective at dissolving a wide range of organic compounds.
ChloroformVery SolubleSimilar to DCM, chloroform is a good solvent for moderately polar organic compounds.
Ethyl AcetateVery SolubleAs an ester itself, ethyl acetate is an excellent solvent for other esters due to similar intermolecular forces.
Tetrahydrofuran (THF)Very SolubleThe ether linkage in THF is compatible with the ester group, and its polarity is suitable for dissolving the compound.
AcetonitrileSolubleA polar aprotic solvent that should be capable of dissolving the compound.
Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
TolueneSparingly SolubleAs a non-polar aromatic solvent, toluene is less likely to effectively solvate the polar functional groups of the molecule.
HexaneInsolubleHexane is a non-polar aliphatic solvent and is not expected to dissolve a moderately polar compound like this compound.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are required. The "shake-flask" method is widely regarded as the gold standard for determining thermodynamic equilibrium solubility.

This initial assessment provides a rough estimate of solubility.

Methodology:

  • To approximately 1 mL of the selected solvent in a small vial, add a small, pre-weighed amount (e.g., 1-5 mg) of this compound.

  • Agitate the vial vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).

  • Visually inspect the solution for any undissolved solid against a contrasting background.

  • If the solid dissolves completely, add another portion and repeat the process until undissolved solid is observed.

  • Record the compound as "very soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the sample.

This method determines the thermodynamic solubility by creating a saturated solution and measuring the concentration of the dissolved solute.

Materials:

  • This compound

  • Chosen solvent(s) of high purity

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes for creating standard solutions

Procedure:

  • Add an excess amount of this compound to a vial (enough so that undissolved solid will remain).

  • Accurately pipette a known volume of the chosen solvent into the vial.

  • Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

  • Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached. The presence of undissolved solid should be confirmed visually.

  • After equilibration, allow the vial to stand undisturbed at the set temperature to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant. To separate the dissolved solute from the undissolved solid, either centrifuge the sample and collect the supernatant or filter the sample using a syringe filter.

  • Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen detection method (e.g., HPLC-UV).

  • Determine the concentration of this compound in the diluted sample by comparing its analytical response to a calibration curve prepared from standard solutions of known concentrations.

  • Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for solubility classification and quantitative determination.

G cluster_qualitative Qualitative Solubility Assessment start Add known mass of compound to known volume of solvent agitate Agitate at constant temperature start->agitate observe Visually inspect for undissolved solid agitate->observe dissolved Completely dissolved? observe->dissolved add_more Add more compound dissolved->add_more Yes classify Classify solubility (e.g., soluble, sparingly soluble) dissolved->classify No add_more->agitate

Caption: General workflow for qualitative solubility classification.

G cluster_quantitative Quantitative Shake-Flask Method start Add excess compound to known volume of solvent equilibrate Equilibrate on shaker (24-72h at constant T) start->equilibrate separate Separate solid and liquid (centrifuge/filter) equilibrate->separate dilute Dilute supernatant separate->dilute analyze Analyze concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Workflow for the quantitative shake-flask method.

Ethyl 2-(5-nitropyridin-2-yl)acetate: A Technical Guide to its Physical Appearance and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 2-(5-nitropyridin-2-yl)acetate, with a focus on its physical appearance and stability. The information presented is intended to support researchers and professionals in the fields of drug development and chemical synthesis in the safe handling, storage, and application of this compound.

Core Properties of this compound

This compound is a nitroaromatic compound with the chemical formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol . While detailed experimental data on this specific molecule is limited in publicly available literature, information from chemical suppliers and safety data sheets for related compounds allows for an informed assessment of its characteristics.

Physical Appearance

The physical appearance of this compound is described by at least one supplier as a solid .[1] However, a specific color has not been consistently reported, which is a common characteristic for many specialized chemical reagents. For practical laboratory use, it should be treated as a solid substance, and its color should be noted upon receipt and during routine handling to monitor for any changes that might indicate degradation.

Stability and Storage

The stability of this compound is a critical consideration for its use in research and development. As a nitroaromatic compound, it is susceptible to degradation under certain conditions.

Storage Recommendations: To ensure the integrity of the compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place.[2] Some suppliers specify refrigeration at 2-8°C for long-term storage.[1]

  • Light: The compound may be sensitive to light.[1] It is advisable to store it in a light-resistant container and in a dark location.

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated area to prevent moisture absorption and potential hydrolysis of the ester group.[3]

Incompatible Materials: To prevent hazardous reactions and degradation, avoid contact with:

  • Strong oxidizing agents[3]

  • Strong acids[3]

  • Reducing agents[3]

  • Bases[3]

Hazardous Decomposition: Under thermal stress or in the event of a fire, this compound may decompose to produce hazardous substances, including carbon monoxide (CO) and carbon dioxide (CO₂).

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄[][6]
Molecular Weight 210.19 g/mol [][6]
Physical Form Solid[1]
CAS Number 174890-57-4[1][2][][6][7]

Experimental Protocols for Stability Assessment

To rigorously determine the stability profile of this compound, a series of standardized experimental protocols should be employed. The following outlines a general approach based on established guidelines for chemical and pharmaceutical stability testing.

Thermal Stability Analysis

Objective: To determine the thermal decomposition profile and identify potential thermal hazards.

Methodology (Differential Scanning Calorimetry - DSC):

  • A small, accurately weighed sample (1-5 mg) of this compound is placed in an aluminum DSC pan.

  • The pan is hermetically sealed.

  • The sample is heated in the DSC instrument at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • The heat flow to or from the sample is monitored as a function of temperature.

  • An exothermic event will indicate the onset of decomposition, from which the decomposition temperature and enthalpy can be determined.

Photostability Testing

Objective: To assess the impact of light exposure on the stability of the compound.

Methodology (ICH Q1B Guideline Adaptation):

  • Prepare two sets of samples of this compound. One set will be exposed to light, and the other will serve as a dark control.

  • The light-exposed samples should be placed in a photostability chamber equipped with a light source that provides a combination of visible and UV light.

  • The dark control samples should be wrapped in aluminum foil to protect them from light and placed in the same chamber to experience the same temperature and humidity conditions.

  • Expose the samples to a standardized light exposure (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy).

  • After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating analytical method (e.g., HPLC) to quantify the parent compound and any degradation products.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive stability assessment of a chemical compound like this compound.

Stability_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Forced Degradation Studies cluster_2 Analytical Method Development cluster_3 Formal Stability Studies cluster_4 Data Analysis & Reporting A Compound Procurement This compound B Physical Property Assessment (Appearance, Solubility) A->B C Purity Analysis (e.g., HPLC, NMR) B->C D Thermal Stress (Elevated Temperature) C->D Initiate Stress Testing E Photolytic Stress (UV/Vis Light Exposure) C->E Initiate Stress Testing F Hydrolytic Stress (Acidic, Basic, Neutral pH) C->F Initiate Stress Testing G Oxidative Stress (e.g., H2O2) C->G Initiate Stress Testing H Develop Stability-Indicating Method (e.g., HPLC with UV detection) D->H E->H F->H G->H I Method Validation H->I J Long-Term Storage (Recommended Conditions) I->J K Accelerated Storage (Elevated Temperature/Humidity) I->K L Quantify Degradants J->L K->L M Determine Degradation Pathways L->M N Establish Shelf-life / Retest Period M->N O Final Stability Report N->O

Caption: A workflow for assessing the chemical stability of a compound.

References

Ethyl 2-(5-nitropyridin-2-yl)acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 2-(5-nitropyridin-2-yl)acetate, a key building block in synthetic and medicinal chemistry. This document details its commercial availability, physicochemical properties, and its application in the synthesis of potentially bioactive molecules.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a privileged structural motif frequently found in FDA-approved drugs.[1] The presence of a nitro group and an ethyl acetate moiety makes this compound a versatile precursor for a wide range of more complex heterocyclic systems. Nitropyridines, in particular, serve as crucial intermediates in the synthesis of molecules with diverse biological activities, including potential antitumor and anti-neurodegenerative properties.[1] This guide will serve as a comprehensive resource for researchers utilizing this compound in their synthetic workflows.

Physicochemical Properties and Commercial Availability

This compound is a useful research chemical available from a variety of commercial suppliers.[] Its key properties are summarized below, followed by a table detailing supplier-specific information to aid in procurement.

  • CAS Number: 174890-57-4

  • Molecular Formula: C9H10N2O4[3]

  • Molecular Weight: 210.19 g/mol [4]

  • Synonyms: Ethyl (5-nitropyridin-2-yl)acetate, 2-Pyridineacetic acid, 5-nitro-, ethyl ester[5]

Data Presentation: Commercial Supplier Specifications

The following table summarizes the quantitative data for this compound available from various commercial suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.

SupplierProduct/Catalog NumberPurityAvailable QuantitiesMDL Number
Aaron Chemicals AR0020PVNot SpecifiedNot SpecifiedMFCD16036589
Biosynth (via CymitQuimica) 3D-ZGA89057Min. 95%250mg, 2500mgNot Specified
CP Lab Safety -min 97%10 gramsNot Specified
BOC Sciences -Not SpecifiedNot SpecifiedNot Specified
SynPep GEN-IN-DA00200VNot Specified1gNot Specified
Simson Pharma Limited -Not SpecifiedIn Stock (Enquire for quantity)Not Specified
BIOFOUNT -Not SpecifiedNot SpecifiedNot Specified

Note: This information is based on publicly available data and may not be exhaustive. Researchers are advised to consult directly with suppliers for the most current information.

Role in Research and Drug Discovery

As a functionalized heterocyclic compound, this compound is a valuable starting material in multi-step syntheses. Its strategic importance in the drug discovery pipeline is illustrated by its position as a "building block," from which more complex and potentially therapeutic molecules are constructed.

G cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development A Building Block (this compound) B Chemical Synthesis (e.g., amidation, reduction) A->B Input C Compound Library Generation B->C D Screening & Hit Identification (HTS, Virtual Screening) C->D E Lead Optimization (SAR Studies) D->E F Preclinical Candidate E->F G Clinical Trials (Phase I, II, III) F->G

Figure 1: Role of a chemical building block in the drug discovery workflow.

Experimental Protocols

While specific experimental applications of this compound are diverse, a common synthetic transformation involves the reduction of the nitro group to an amine, followed by functionalization. The resulting aminopyridine derivative can then be used in various coupling reactions to build molecular complexity. Below is a representative protocol for this two-step sequence.

Protocol: Reduction of Nitro Group and Subsequent Amide Coupling

Objective: To synthesize an N-acylated derivative from this compound. This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Ethanol (EtOH), anhydrous

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas (H₂) or a hydrogen transfer reagent like ammonium formate

  • Inert gas (Nitrogen or Argon)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acyl chloride or carboxylic acid of interest

  • Coupling agent (if using a carboxylic acid), e.g., HATU, HOBt/EDC

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Hydrogenation apparatus or balloon filled with H₂

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

Step 1: Reduction of the Nitro Group

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Carefully add 10% Pd/C (approx. 5-10 mol% Pd) to the solution under an inert atmosphere.

  • Seal the flask and purge with hydrogen gas. Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Once complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude Ethyl 2-(5-aminopyridin-2-yl)acetate. This product can often be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude amine from Step 1 (1.0 eq) in anhydrous DCM in a new flask.

  • Add a base such as triethylamine (1.5 - 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise. Alternatively, if using a carboxylic acid, add the acid (1.1 eq) and a suitable coupling agent/base system (e.g., HATU/DIPEA).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to obtain the desired N-acylated compound.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Palladium on carbon is pyrophoric and must be handled with care, especially when dry and exposed to air. Ensure the catalyst is always wetted with solvent during filtration.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby and use appropriate equipment.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Key Synthetic Transformations

The utility of this compound stems from the reactivity of its functional groups. The nitro group can be reduced, the ester can be hydrolyzed or transesterified, and the pyridine ring itself can participate in further reactions. A common synthetic pathway involves the transformation of the nitro group into an amine, which then serves as a handle for building more complex structures, a foundational step in creating libraries of compounds for drug discovery.

G A This compound B Reduction (e.g., H₂, Pd/C) A->B C Ethyl 2-(5-aminopyridin-2-yl)acetate B->C D Amide Coupling (R-COCl or R-COOH) C->D E N-Acylated Product (Potential Bioactive Molecule) D->E

Figure 2: A general synthetic pathway starting from the title compound.

This pathway highlights the transformation from a simple building block to a more functionalized molecule that could be screened for biological activity. The specific nature of the "R" group attached during the amide coupling step is a key determinant of the final compound's properties and is a primary point of diversification in medicinal chemistry programs.

References

An In-depth Technical Guide on the Basic Reactivity of Ethyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-nitropyridin-2-yl)acetate is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates three key reactive centers: an electrophilic 5-nitropyridine ring, a readily enolizable α-methylene group, and a hydrolyzable ethyl ester. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of more complex heterocyclic systems and potential drug candidates. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, supported by experimental insights and logical workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 174890-57-4
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
Appearance Not specified in provided results
Purity Typically available at ≥97%

Core Reactivity Profile

The reactivity of this compound is governed by the interplay of its three primary functional domains. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring and the acidity of the α-methylene protons.

Reactivity of the α-Methylene Group

The protons on the carbon adjacent to the ester carbonyl (α-hydrogens) exhibit significant acidity due to the resonance stabilization of the resulting enolate anion. The pKa of α-hydrogens in esters is typically in the range of 23-25.[1] This acidity is further enhanced by the electron-withdrawing effect of the 5-nitropyridinyl moiety.

This acidic nature allows for a variety of reactions at the α-position, including:

  • Alkylation: Deprotonation with a suitable base followed by reaction with an alkyl halide.

  • Acylation: Reaction with an acylating agent to introduce a keto group.

  • Condensation Reactions: Such as the Claisen condensation or aldol-type reactions.

Experimental Workflow for α-Methylene Group Reactions:

experimental_workflow start This compound base Addition of a suitable base (e.g., NaH, LDA) start->base Deprotonation enolate Formation of the enolate anion base->enolate electrophile Addition of an electrophile (e.g., Alkyl halide, Acyl chloride) enolate->electrophile Nucleophilic attack product α-Substituted product electrophile->product

Caption: General workflow for reactions involving the α-methylene group.

Reactivity of the 5-Nitro Group

The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group, providing a key synthetic handle for further functionalization. This transformation is crucial for the synthesis of various biologically active molecules.

Common reduction methods include:

  • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.

  • Metal-Acid Systems: Such as iron (Fe) or tin (Sn) in the presence of an acid like HCl.

The resulting ethyl 2-(5-aminopyridin-2-yl)acetate is a valuable intermediate for the synthesis of fused heterocyclic systems and for the introduction of substituents via reactions of the amino group.

Signaling Pathway for Nitro Group Reduction:

nitro_reduction_pathway start This compound reagents Reducing Agent (e.g., H2/Pd-C, Fe/HCl) start->reagents Reduction intermediate Nitroso and Hydroxylamine intermediates (transient) reagents->intermediate product Ethyl 2-(5-aminopyridin-2-yl)acetate intermediate->product

Caption: Pathway for the reduction of the nitro group.

Reactivity of the Ethyl Ester Group

The ethyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction that yields the corresponding carboxylic acid and ethanol. To drive the reaction to completion, an excess of water is typically used.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that produces the carboxylate salt and ethanol. Subsequent acidification is required to obtain the free carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)

A detailed protocol for the saponification of an ester is as follows:

  • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., ethanol).

  • Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

  • Heating: Heat the reaction mixture under reflux for a specified period to ensure complete hydrolysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain the pure carboxylic acid.

Nucleophilic Aromatic Substitution

The pyridine ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution, although this is less common at the unsubstituted positions. Reactions with strong nucleophiles could potentially lead to substitution of the nitro group or other leaving groups if present on the ring.

Synthesis of this compound

While a specific detailed experimental protocol for the synthesis of the title compound was not found in the provided search results, a plausible synthetic route would involve the reaction of 2-chloro-5-nitropyridine with the enolate of ethyl acetate.

Logical Relationship for Synthesis:

synthesis_pathway start1 Ethyl acetate base Strong Base (e.g., NaH, LDA) start1->base Deprotonation start2 2-Chloro-5-nitropyridine product This compound start2->product enolate Ethyl acetate enolate base->enolate enolate->start2 Nucleophilic Substitution

Caption: Plausible synthetic route to this compound.

Spectroscopic Data

Although specific spectra for this compound were not available in the search results, general characteristics can be predicted based on its structure.

Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Signals for the ethyl group (triplet and quartet).- A singlet for the α-methylene protons.- Signals in the aromatic region for the three pyridine protons.
¹³C NMR - Signals for the ethyl group carbons.- A signal for the α-methylene carbon.- A signal for the ester carbonyl carbon.- Signals for the five pyridine carbons.
IR - Strong C=O stretching vibration for the ester (around 1735 cm⁻¹).- Characteristic N-O stretching vibrations for the nitro group (around 1530 and 1350 cm⁻¹).- C-H and C-N stretching and bending vibrations.
Mass Spec - A molecular ion peak corresponding to the molecular weight (210.19 g/mol ).- Fragmentation patterns corresponding to the loss of the ethoxy group, the entire ester group, and the nitro group.

Conclusion

This compound is a highly functionalized molecule with a rich and versatile reactivity profile. The presence of an acidic α-methylene group, a reducible nitro group, and a hydrolyzable ester function makes it a valuable synthon for the construction of a wide array of complex organic molecules. This guide provides a foundational understanding of its chemical behavior, which is essential for its effective utilization in research and development, particularly in the field of drug discovery. Further experimental studies are warranted to fully elucidate the quantitative aspects of its reactivity and to explore its potential in novel synthetic applications.

References

An In-depth Technical Guide to Ethyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(5-nitropyridin-2-yl)acetate is a substituted nitropyridine derivative with the chemical formula C₉H₁₀N₂O₄. While its basic chemical properties are known, a comprehensive review of the scientific literature reveals a notable absence of detailed studies on its specific synthesis, spectral characterization, and biological activity. This guide summarizes the available information for this compound and provides a contextual overview based on the known reactivity and biological significance of related nitropyridine analogs. The potential synthetic pathways and hypothetical biological screening workflows are presented to guide future research endeavors.

Core Compound Properties

Commercially available from several suppliers, this compound is identified by the following properties:

PropertyValueSource(s)
CAS Number 174890-57-4[][2]
Molecular Formula C₉H₁₀N₂O₄[]
Molecular Weight 210.19 g/mol []
Appearance Not specified in literature-
Purity Typically offered at ≥95% or ≥97%[2][3]

Synthesis and Characterization

A thorough review of published scientific literature and patent databases did not yield a specific, detailed experimental protocol for the synthesis of this compound. Similarly, no publicly available spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for the purified compound could be located.

Hypothetical Synthetic Pathways

Based on the general reactivity of pyridine derivatives, a plausible synthetic route to this compound can be postulated. One common approach involves the nucleophilic substitution of a suitable leaving group on the pyridine ring, followed by nitration or vice versa. A potential synthetic workflow is outlined below.

G cluster_0 Hypothetical Synthesis of this compound A 2-Chloro-5-nitropyridine D Reaction Mixture A->D B Ethyl acetoacetate B->D C Base (e.g., NaH, NaOEt) C->D E Work-up and Purification (e.g., Extraction, Chromatography) D->E F This compound E->F

A plausible synthetic route to the target compound.

Note: This represents a generalized synthetic strategy and would require empirical optimization of reaction conditions, including solvent, temperature, and reaction time.

Biological Activity and Potential Applications

Direct biological studies on this compound have not been reported in the reviewed literature. However, the broader class of nitropyridine derivatives has been investigated for a wide range of biological activities.[4] These compounds serve as important precursors in the synthesis of various bioactive molecules.[4]

Biological Activities of Related Nitropyridine Derivatives

The following table summarizes the observed biological activities of various compounds containing the 5-nitropyridine moiety, suggesting potential areas of investigation for the title compound.

Compound Class / DerivativeBiological ActivityTarget / AssayIC₅₀ / Activity MetricReference
5-Nitropyridin-2-yl derivativesChymotrypsin and Urease InhibitionEnzyme Inhibition AssaysIC₅₀ = 8.67 ± 0.1 µM (Chymotrypsin)IC₅₀ = 29.21 ± 0.98 µM (Urease)[4]
Nitropyridine-containing phenylaminoacetatesHerbicidal ActivityBarnyard Grass InhibitionIC₅₀ = 27.7 mg/L[4]
N-hydroxy-pyridoxazinone derivativesAntibacterial and AntifungalMIC determinationMIC = 7.8 µg/mL (E. faecalis)MIC = 31.2 µg/mL (S. aureus)MIC = 62.5 µg/mL (Candida sp.)[4]
2-amino-5-nitropyridine complexesAntimicrobial ActivityMean zone of inhibition9.1–17.9 mm (bacteria)21.9–25.3 mm (C. albicans)[4]
Hypothetical Biological Screening Workflow

Given the structural alerts from the nitro group and the pyridine scaffold, a primary biological screening cascade for this compound could be envisioned as follows.

G cluster_1 Hypothetical Biological Screening Workflow start This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC, Zone of Inhibition) start->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Kinases, Proteases) start->enzyme hit_validation Hit Validation and Dose-Response antimicrobial->hit_validation enzyme->hit_validation lead_optimization Lead Optimization hit_validation->lead_optimization

A conceptual workflow for initial biological evaluation.

Conclusion and Future Directions

This compound remains a poorly characterized compound in the scientific literature. While its basic chemical identifiers are established, there is a clear need for foundational research to elucidate its synthesis, spectroscopic properties, and biological activities. The information on related nitropyridine compounds suggests that this molecule could serve as a valuable building block for the synthesis of novel therapeutic agents or agrochemicals. Future research should focus on developing and publishing a reliable synthetic protocol, followed by a full spectral characterization and a broad-based biological screening to uncover its potential utility.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Ethyl 2-(5-nitropyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of bioactive molecules, specifically focusing on the promising Rho kinase (ROCK) inhibitor, DW1865 , utilizing Ethyl 2-(5-nitropyridin-2-YL)acetate as a key starting material. The protocols outlined below are based on established synthetic methodologies for 1,3,5-triazine derivatives and are intended to guide researchers in the development of potent and selective kinase inhibitors.

Introduction to this compound in Drug Discovery

This compound is a versatile chemical intermediate characterized by the presence of a reactive nitropyridine ring and an ester functional group. Its chemical properties make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the acetate moiety offers a handle for various chemical transformations, including cyclization reactions.

This document focuses on the application of this compound in the synthesis of DW1865, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] Rho kinases are crucial regulators of cellular processes such as contraction, motility, and proliferation, making them attractive targets for the treatment of cardiovascular diseases, inflammatory disorders, and cancer.[2]

Synthesis of DW1865: A Potent Rho Kinase Inhibitor

The synthesis of DW1865 from this compound can be envisioned through a multi-step process involving the formation of a key 1,3,5-triazine intermediate. The overall synthetic strategy is outlined below.

Synthesis of DW1865 start This compound intermediate1 2-(5-aminopyridin-2-yl)acetamidine start->intermediate1 1. Reduction 2. Amidation intermediate2 2-Amino-4-(pyridin-2-ylmethyl)-1,3,5-triazin-6-ol intermediate1->intermediate2 Guanidine Cyclization intermediate3 2-Amino-6-chloro-4-(pyridin-2-ylmethyl)-1,3,5-triazine intermediate2->intermediate3 Chlorination intermediate4 2-Amino-4-(1H-indazol-5-yl)-6-chloro-1,3,5-triazine intermediate3->intermediate4 Suzuki Coupling final_product DW1865 (2-(1H-indazol-5-yl)amino-4-methoxy-6-piperazino triazine) intermediate4->final_product Nucleophilic Substitution (Piperazine, Methoxide) Rho-ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Agonist Binding RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding RhoA_GTP->RhoA_GDP GTP hydrolysis ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC_P Phosphorylated MLC (MLC-P) MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P Phosphorylation Contraction Smooth Muscle Contraction MLC_P->Contraction Leads to DW1865 DW1865 (Inhibitor) DW1865->ROCK Inhibits

References

Application Notes and Protocols: Ethyl 2-(5-nitropyridin-2-YL)acetate in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-nitropyridin-2-YL)acetate is a heterocyclic compound featuring a nitropyridine core. While direct anticancer activity of this specific molecule is not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The pyridine ring is a common scaffold in numerous FDA-approved anticancer drugs, and nitro-aromatic compounds have been explored for their therapeutic potential, including as hypoxia-activated prodrugs.[1][2] Notably, derivatives of 3-nitropyridine have been identified as a novel class of microtubule-targeting agents, suggesting that the nitropyridine scaffold has potential in the development of new cancer therapies.[3]

These application notes provide a framework for utilizing this compound as a lead scaffold for the discovery and development of novel anticancer agents. The protocols outlined below describe a general workflow for synthesizing derivatives and evaluating their anticancer efficacy.

Application Notes

1. Rationale for Use as an Anticancer Scaffold

  • Nitropyridine Moiety: The nitropyridine group is a key pharmacophore. The nitro group can be reduced in the hypoxic environment of solid tumors, potentially leading to the generation of cytotoxic reactive nitrogen species. Additionally, as seen with 3-nitropyridine analogues, this moiety can be integral to binding with therapeutic targets like tubulin.[3]

  • Ester Functionality: The ethyl acetate group provides a reactive handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups to explore structure-activity relationships (SAR).

  • Bioisosterism: The nitropyridine core can be subjected to bioisosteric modifications to improve potency, selectivity, and pharmacokinetic properties.[4][5] For example, the nitro group could be replaced with other electron-withdrawing groups, or the pyridine nitrogen could be repositioned to alter the molecule's electronic and steric properties.

2. Potential Therapeutic Strategies

  • Microtubule Targeting: Based on the activity of related nitropyridines, derivatives of this compound could be designed to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

  • Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors.[1] Modifications of the core structure could lead to compounds that target specific kinases involved in cancer cell signaling pathways.

  • Hypoxia-Activated Prodrugs: The nitro group can be selectively reduced in the low-oxygen environment characteristic of many solid tumors. This could be exploited to design prodrugs that release a cytotoxic agent specifically at the tumor site, thereby reducing systemic toxicity.

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives

This protocol describes a general method for synthesizing a library of amide derivatives from this compound for initial screening.

  • Hydrolysis of the Ester:

    • Dissolve this compound in a mixture of ethanol and water.

    • Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

    • Filter, wash with water, and dry the solid to obtain 2-(5-nitropyridin-2-yl)acetic acid.

  • Amide Coupling:

    • Dissolve the 2-(5-nitropyridin-2-yl)acetic acid in a suitable aprotic solvent (e.g., DMF or DCM).

    • Add a coupling agent (e.g., HBTU, HATU, or EDC/HOBt).

    • Add a base (e.g., DIPEA or triethylamine).

    • Add the desired primary or secondary amine (1.1 equivalents).

    • Stir the reaction at room temperature until completion.

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: In Vitro Cytotoxicity Screening

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of newly synthesized compounds on cancer cell lines.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in dilute HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Cell Cycle Analysis

This protocol describes how to analyze the effect of a lead compound on the cell cycle using flow cytometry.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Quantitative data from the in vitro cytotoxicity screening should be summarized in a table for easy comparison.

Compound IDModificationMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
ENPA-00 (Parent Compound)> 100> 100> 100
ENPA-Am1 Benzylamide25.332.118.9
ENPA-Am2 4-Fluorobenzylamide15.821.511.2
ENPA-Am3 3,4-Dichlorobenzylamide8.210.45.6
Doxorubicin (Positive Control)0.81.20.5

This is a hypothetical data table for illustrative purposes.

Visualizations

G cluster_0 Synthesis of Derivatives Start This compound Step1 Hydrolysis Start->Step1 Intermediate 2-(5-nitropyridin-2-yl)acetic acid Step1->Intermediate Step2 Amide Coupling Intermediate->Step2 End Amide Library Step2->End

Caption: Synthetic workflow for creating an amide library.

G cluster_1 Anticancer Screening Workflow Start Compound Library Step1 In Vitro Cytotoxicity (MTT Assay) Start->Step1 Decision1 IC50 < 20 µM? Step1->Decision1 Step2 Cell Cycle Analysis Decision1->Step2 Yes End_inactive Inactive Decision1->End_inactive No Decision2 G2/M Arrest? Step2->Decision2 Step3 Mechanism of Action Studies Decision2->Step3 Yes Decision2->End_inactive No End Lead Candidate Step3->End

Caption: Tiered approach for anticancer drug screening.

G cluster_2 Potential Signaling Pathway Compound Nitropyridine Derivative Target Tubulin Polymerization Compound->Target Inhibition Effect1 Microtubule Destabilization Target->Effect1 Effect2 Mitotic Spindle Disruption Effect1->Effect2 Outcome1 G2/M Cell Cycle Arrest Effect2->Outcome1 Outcome2 Apoptosis Outcome1->Outcome2

Caption: Hypothesized mechanism of action via microtubule disruption.

References

Application Notes and Protocols for "Ethyl 2-(5-nitropyridin-2-YL)acetate" as a Scaffold for Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the urgent development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing a pyridine nucleus, are a well-established and promising area of research in medicinal chemistry. The pyridine ring is a key structural motif in numerous natural and synthetic bioactive molecules with a broad spectrum of pharmacological activities, including antimicrobial properties.

This document provides detailed application notes and protocols focused on the use of Ethyl 2-(5-nitropyridin-2-YL)acetate as a versatile scaffold for the synthesis of new antimicrobial agents. The presence of the nitro group, a strong electron-withdrawing moiety, and the reactive ethyl acetate side chain offer multiple points for chemical modification, enabling the generation of diverse compound libraries for antimicrobial screening. These modifications can be strategically designed to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic profiles.

While direct studies on the antimicrobial activity of derivatives of this compound are not extensively reported in publicly available literature, the principles of medicinal chemistry and the known bioactivities of related nitropyridine compounds suggest its significant potential as a starting material for novel antimicrobial drug discovery. This document, therefore, provides a foundational framework for researchers to explore this potential through systematic synthesis and screening efforts.

Chemical Synthesis Workflow

The synthetic utility of this compound lies in the reactivity of its ethyl acetate group and the potential for modification of the nitro group. The following diagram illustrates a generalized workflow for the synthesis of diverse derivatives.

G cluster_0 Starting Material cluster_1 Primary Modifications cluster_2 Secondary Modifications cluster_3 Further Diversification A This compound B Hydrolysis to Carboxylic Acid A->B C Amidation with Primary/Secondary Amines A->C D Hydrazide Formation A->D E Amide Coupling B->E H Reduction of Nitro Group to Amino Group C->H F Heterocycle Formation (e.g., Oxadiazoles, Triazoles) D->F G Schiff Base Formation D->G F->H G->H I Further Functionalization of Amino Group H->I

Caption: Synthetic pathways for deriving antimicrobial candidates from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(5-nitropyridin-2-yl)acetamides

This protocol describes the direct amidation of the starting ester with a variety of amines to generate a library of amide derivatives.

Materials:

  • This compound

  • Various primary and secondary amines

  • Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Coupling agents (e.g., HATU, HOBt, EDCI)

  • Organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in the chosen anhydrous solvent.

  • Add the coupling agents (e.g., HATU (1.2 equivalents), HOBt (1.2 equivalents)) and the organic base (2-3 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: Synthesis of 2-(5-nitropyridin-2-yl)acetohydrazide

This protocol outlines the formation of the hydrazide derivative, a key intermediate for the synthesis of various heterocyclic compounds.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Diethyl ether

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (5-10 equivalents).

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

  • The hydrazide is often used in the next step without further purification if of sufficient purity.

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria.[1]

Materials:

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Negative control (broth only)

  • Vehicle control (broth with the highest concentration of the solvent used to dissolve the compounds)

Procedure:

  • Prepare a stock solution of each synthesized compound (e.g., 1 mg/mL in DMSO).

  • Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).[1]

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Include positive, negative, and vehicle controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours.[1]

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm.

Data Presentation

Quantitative data from antimicrobial screening should be summarized in a clear and structured table to facilitate comparison of the activity of different derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives

Compound IDR GroupS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)
Parent -COOEt>256>256>256>256
Derivative 1 Amide A128256>25664
Derivative 2 Amide B6412825632
Derivative 3 Hydrazide256>256>256128
Derivative 4 Oxadiazole C326412816
Positive Control Ciprofloxacin0.50.2511

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.

Mechanism of Action: Postulated Pathways

The antimicrobial activity of nitropyridine derivatives is often attributed to the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species. These species can damage cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.

G cluster_0 Cellular Entry and Activation cluster_1 Generation of Cytotoxic Species cluster_2 Cellular Damage and Death A Nitropyridine Derivative (Prodrug) B Bacterial Nitroreductases A->B Enters Bacterial Cell C Reduced Nitro Intermediate B->C Reduction D Reactive Nitrogen Species (e.g., NO, NO2-) C->D Generates E DNA Damage D->E F Protein Dysfunction D->F G Lipid Peroxidation D->G H Cell Death E->H F->H G->H

Caption: Postulated mechanism of action for nitropyridine-based antimicrobial agents.

Conclusion

This compound represents a promising and versatile starting point for the development of novel antimicrobial agents. The synthetic protocols and screening methodologies outlined in this document provide a solid foundation for researchers to systematically explore the chemical space around this scaffold. Through targeted derivatization and comprehensive biological evaluation, it is anticipated that potent antimicrobial candidates can be identified, contributing to the ongoing fight against infectious diseases. Further studies to elucidate the precise mechanism of action and to assess the cytotoxicity and in vivo efficacy of promising derivatives will be crucial next steps in the drug development pipeline.

References

Application Notes and Protocols: Synthesis of Pyridine-Based Herbicidal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of Ethyl 2-(5-nitropyridin-2-yl)acetate and Related Pyridine Derivatives in the Synthesis of Novel Herbicidal Compounds

Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.

Introduction

Pyridine-based chemical structures are pivotal in the development of modern herbicides. Compounds derived from pyridine, such as those belonging to the aryloxyphenoxypropionate (APP) class, have shown significant efficacy in controlling weed growth. These herbicides often act by inhibiting crucial plant enzymes. One such key target is acetyl-coenzyme A carboxylase (ACCase), an enzyme essential for fatty acid synthesis in monocotyledonous plants. Inhibition of ACCase leads to the disruption of cell membrane formation, ultimately causing the death of the weed. This document provides detailed protocols for the synthesis of a potent pyridine-derived herbicidal compound, Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, as a representative example. While the direct starting material "this compound" is a closely related intermediate, this protocol focuses on a well-documented synthetic route to a highly active derivative, showcasing the potential of this chemical class.

Mechanism of Action: ACCase Inhibition

The herbicidal activity of the synthesized compounds, such as Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, is attributed to their function as Acetyl-CoA Carboxylase (ACCase) inhibitors.[1] ACCase catalyzes the first committed step in fatty acid biosynthesis. By blocking this enzyme in susceptible grass weeds, the herbicide prevents the formation of lipids necessary for building new membranes and for energy storage. This targeted action ensures that broadleaf crops, which possess a resistant form of ACCase, remain largely unaffected.

ACCase_Inhibition cluster_plant_cell Monocot Plant Cell Acetyl-CoA Acetyl-CoA ACCase_Enzyme Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase_Enzyme Substrate Malonyl-CoA Malonyl-CoA ACCase_Enzyme->Malonyl-CoA Catalysis Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty_Acid_Synthesis Membrane_Integrity Cell Membrane Integrity & Growth Fatty_Acid_Synthesis->Membrane_Integrity Plant_Death Weed Death Membrane_Integrity->Plant_Death Disruption leads to Herbicide Pyridine-Based Herbicide Herbicide->ACCase_Enzyme Inhibition

Caption: Mechanism of action for pyridine-based ACCase inhibiting herbicides.

Quantitative Data Summary

The following table summarizes the herbicidal activity of Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate (designated as compound B5) against barnyard grass (Echinochloa crus-galli) and rape (Brassica napus). The data is compared with the commercial herbicide fluazifop-methyl.[1]

Compound IDTarget WeedConcentration (μg/mL)Inhibition Rate (%)
B5 Barnyard Grass1095.2 ± 2.1
B5 Barnyard Grass185.3 ± 1.5
B5 Rape1020.1 ± 1.2
Fluazifop-methyl Barnyard Grass1098.5 ± 2.5
Fluazifop-methyl Barnyard Grass188.6 ± 1.8
Fluazifop-methyl Rape1025.4 ± 1.6

Data presented as mean ± standard deviation.

Experimental Protocols

This section provides a detailed methodology for the synthesis of Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate (B5).

Synthesis Workflow

Synthesis_Workflow Start Start Materials: - 2-chloro-5-nitropyridine - 4-aminophenol Step1 Step 1: Synthesis of Intermediate 4-(5-nitropyridin-2-yloxy)aniline Start->Step1 Step2 Step 2: Synthesis of Final Product Ethyl 2-(4-(5-nitropyridin-2-yloxy)phenylamino)propanoate (B5) Step1->Step2 Intermediate + Ethyl 2-bromopropanoate Purification Purification (Column Chromatography) Step2->Purification Analysis Structural Characterization (NMR, HRMS) Purification->Analysis End Final Product (B5) Analysis->End

Caption: Synthetic workflow for Ethyl 2-(4-(5-nitropyridin-2-yloxy)phenylamino)propanoate.

Step 1: Synthesis of 4-(5-nitropyridin-2-yloxy)aniline
  • Reactants:

    • 2-chloro-5-nitropyridine (1.59 g, 10 mmol)

    • 4-aminophenol (1.09 g, 10 mmol)

    • Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)

    • N,N-Dimethylformamide (DMF) (50 mL)

  • Procedure: a. To a 100 mL round-bottom flask, add 4-aminophenol and DMF. Stir the mixture until the solid is dissolved. b. Add potassium carbonate to the solution and stir for 30 minutes at room temperature. c. Add 2-chloro-5-nitropyridine to the mixture. d. Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice water. f. A solid precipitate will form. Collect the solid by vacuum filtration. g. Wash the solid with water and then a small amount of cold ethanol. h. Dry the resulting solid to obtain the intermediate, 4-(5-nitropyridin-2-yloxy)aniline.

Step 2: Synthesis of Ethyl 2-(4-(5-nitropyridin-2-yloxy)phenylamino)propanoate (B5)
  • Reactants:

    • 4-(5-nitropyridin-2-yloxy)aniline (2.31 g, 10 mmol)

    • Ethyl 2-bromopropanoate (1.99 g, 11 mmol)

    • Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)

    • Acetonitrile (50 mL)

  • Procedure: a. In a 100 mL round-bottom flask, dissolve the intermediate from Step 1 in acetonitrile. b. Add potassium carbonate to the solution. c. Add ethyl 2-bromopropanoate dropwise to the reaction mixture at room temperature. d. Heat the mixture to reflux (approximately 82°C) and maintain for 8-10 hours, monitoring by TLC. e. Once the reaction is complete, cool the mixture and filter off the inorganic salts. f. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification and Analysis
  • Purification:

    • The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

  • Analysis:

    • The structure of the final compound (B5) is confirmed using ¹H NMR and High-Resolution Mass Spectrometry (HRMS) to ensure purity and correct structural assignment.

Conclusion

The protocols outlined provide a robust method for the synthesis of Ethyl 2-(4-(5-nitropyridin-2-yloxy)phenylamino)propanoate, a potent ACCase inhibitor with significant herbicidal activity against key weeds like barnyard grass. The high efficacy and selectivity of this compound underscore the potential of pyridine derivatives in the development of new agrochemicals. The use of related intermediates like "this compound" can be explored for the synthesis of a wider library of analogues to optimize herbicidal activity and crop safety profiles.

References

The Role of Pyridine-2-Acetate Derivatives in Anticoagulant Synthesis: A Focus on Edoxaban

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

While the specific compound "Ethyl 2-(5-nitropyridin-2-YL)acetate" has not been prominently documented as a direct precursor in the synthesis of mainstream anticoagulants, a closely related analog, Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate , serves as a pivotal intermediate in the industrial production of Edoxaban . Edoxaban is a potent, orally bioavailable direct factor Xa inhibitor, a class of modern anticoagulants used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment of venous thromboembolism.[1] This application note will detail the synthesis of Edoxaban, highlighting the crucial role of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, and provide comprehensive experimental protocols and relevant quantitative data for researchers, scientists, and drug development professionals.

Mechanism of Action: Direct Factor Xa Inhibition

Edoxaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa (FXa), a critical enzyme in the coagulation cascade.[2][3] FXa is the converging point of both the intrinsic and extrinsic pathways of blood coagulation and is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, facilitates the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. By inhibiting FXa, Edoxaban effectively reduces thrombin generation and subsequently prevents fibrin clot formation.[2][3]

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Factor VIIa->Factor X Activates Factor VII Factor VII Factor VII->Factor VIIa Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin Fibrin Fibrinogen->Fibrin Edoxaban Edoxaban Edoxaban->Factor Xa Inhibits

Figure 1: Mechanism of Action of Edoxaban in the Coagulation Cascade.

Synthesis of Edoxaban: The Role of a Key Intermediate

The synthesis of Edoxaban involves a multi-step process, with a key reaction being the coupling of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate with a chiral diamine intermediate. This reaction forms a crucial amide bond, leading to the formation of the Edoxaban backbone. Various patented methods outline different reaction conditions and solvents to optimize yield and purity.

edoxaban_synthesis Start Starting Materials Intermediate_A Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate Start->Intermediate_A Intermediate_B (1S,3R,4S)-4-amino-3-azido-N,N-dimethylcyclohexane-1-carboxamide Start->Intermediate_B Coupling Coupling Reaction Intermediate_A->Coupling Intermediate_B->Coupling Intermediate_C N1-((1S,2R,4S)-2-azido-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide Coupling->Intermediate_C Reduction Reduction of Azide Intermediate_C->Reduction Intermediate_D N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide Reduction->Intermediate_D Final_Coupling Final Coupling Intermediate_D->Final_Coupling Edoxaban Edoxaban Final_Coupling->Edoxaban

Figure 2: General Synthetic Workflow for Edoxaban.

Experimental Protocols

The following protocols are derived from patent literature and detail the synthesis of a key Edoxaban intermediate from Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.

Protocol 1: Synthesis of N1-((1S,2R,4S)-2-azido-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide [1][4]

This protocol describes the coupling reaction between Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate and (1S,3R,4S)-4-amino-3-azido-N,N-dimethylcyclohexane-1-carboxamide.

Materials:

  • Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

  • (1S,3R,4S)-4-amino-3-azido-N,N-dimethylcyclohexane-1-carboxamide

  • Triethylamine (TEA)

  • Ethanol, Tetrahydrofuran (THF), or Acetonitrile

  • Reaction flask with stirring and temperature control

Procedure:

  • To a reaction flask, add Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate and the chosen solvent (Ethanol, THF, or Acetonitrile).

  • Cool the mixture to 0-10 °C.

  • Slowly add a portion of triethylamine.

  • Add (1S,3R,4S)-4-amino-3-azido-N,N-dimethylcyclohexane-1-carboxamide to the reaction mixture.

  • Heat the reaction mixture to the specified temperature (see Table 1).

  • Add the remaining portion of triethylamine as the temperature rises.

  • Maintain the reaction at the specified temperature with stirring for the designated time.

  • Upon completion (monitored by a suitable chromatographic technique), cool the reaction mixture.

  • Add purified water to precipitate the product.

  • Stir the mixture, then filter to collect the solid product.

  • Wash the product with water and dry under reduced pressure.

Quantitative Data Summary

The following table summarizes the quantitative data from various patented protocols for the synthesis of the key intermediate.

ParameterProtocol A[1][4]Protocol B[1][4]Protocol C[1][4]
Solvent EthanolTetrahydrofuranAcetonitrile
Molar Ratio (Amine : Ester) 1 : 1.21 : 1.21 : 1.2
Base TriethylamineTriethylamineTriethylamine
Reaction Temperature 70-75 °C60-65 °C60-65 °C
Reaction Time 16 hours16 hours16 hours
Yield 88.0%90.0%92.0%

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of N1-((1S,2R,4S)-2-azido-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide.[1][4]

Conclusion

The use of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate as a key building block in the synthesis of the direct factor Xa inhibitor Edoxaban underscores the significance of pyridine-2-acetate derivatives in the development of modern anticoagulant therapies. The provided protocols and quantitative data offer valuable insights for researchers and professionals in the field of medicinal chemistry and drug development, facilitating the exploration of similar scaffolds for novel therapeutic agents. The optimization of reaction conditions, as demonstrated in the various patented methods, is crucial for achieving high yields and purity in the synthesis of these complex pharmaceutical compounds.

References

Application Notes and Protocols for Ethyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and experimental protocols for the research chemical, Ethyl 2-(5-nitropyridin-2-yl)acetate. This compound belongs to the nitropyridine class of molecules, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document outlines detailed protocols for investigating its potential as an enzyme inhibitor and an antimicrobial agent, based on the known activities of structurally related compounds.

Chemical Information

PropertyValue
IUPAC Name This compound
CAS Number 174890-57-4
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, and other common organic solvents
Purity >95%

Potential Applications

Derivatives of nitropyridine have demonstrated a range of biological activities, suggesting potential applications for this compound in the following areas:

  • Enzyme Inhibition: Nitropyridine-containing compounds have been identified as inhibitors of various enzymes, including urease and chymotrypsin.[1] This suggests that this compound could be a valuable scaffold for developing novel enzyme inhibitors.

  • Antimicrobial Activity: Several nitropyridine derivatives have exhibited activity against a spectrum of microbial pathogens.[1][2][3] Therefore, this compound warrants investigation for its potential antibacterial and antifungal properties.

  • Herbicidal Activity: Certain nitropyridine compounds have been explored for their herbicidal properties, indicating a potential application in agricultural research.[1]

Experimental Protocols

The following are detailed protocols for screening this compound for potential urease inhibition and antimicrobial activity.

Protocol 1: In Vitro Urease Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on the activity of urease. The assay is based on the Berthelot method, which quantifies ammonia production.[4]

1. Materials and Reagents:

  • Jack Bean Urease (lyophilized powder)

  • Urea

  • Phosphate buffer (pH 7.4)

  • Phenol reagent

  • Alkaline hypochlorite solution

  • Sodium nitroprusside

  • Thiourea (positive control)

  • This compound

  • DMSO (for dissolving compounds)

  • 96-well microtiter plates

  • Microplate reader

2. Solution Preparation:

  • Urease solution: Prepare a 1 U/mL solution of urease in phosphate buffer.

  • Urea solution: Prepare a 100 mM solution of urea in phosphate buffer.

  • Test compound stock solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Thiourea stock solution: Prepare a 10 mM stock solution of thiourea in DMSO.

3. Assay Procedure:

  • Add 25 µL of phosphate buffer to each well of a 96-well plate.

  • Add 5 µL of the test compound solution at various concentrations (serial dilutions from the stock solution) to the sample wells.

  • Add 5 µL of DMSO to the negative control wells.

  • Add 5 µL of thiourea solution to the positive control wells.

  • Add 10 µL of the urease solution to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • To initiate the reaction, add 50 µL of urea solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 40 µL of phenol reagent and 40 µL of alkaline hypochlorite solution to each well.

  • Incubate the plate at room temperature for 10 minutes for color development.

  • Measure the absorbance at 625 nm using a microplate reader.

4. Data Analysis:

Calculate the percentage of inhibition using the following formula:

% Inhibition = [1 - (Absorbance of sample / Absorbance of negative control)] x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Quantitative Data for Related Compounds (Urease Inhibition):

CompoundIC₅₀ (µM)Reference
5-Nitropyridin-2-yl derivative29.21 ± 0.98[1]
Pyridine carboxamide derivative (Rx-6)1.07 ± 0.043[5]
Pyridine carboxamide derivative (Rx-7)2.18 ± 0.058[5]
Thiourea (Standard)18.93 ± 0.004[5]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains. The broth microdilution method is a standardized and widely used technique.[6][7]

1. Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Ciprofloxacin (positive control)

  • DMSO (for dissolving compounds)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

2. Inoculum Preparation:

  • Culture the bacterial strains overnight on Mueller-Hinton Agar.

  • Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

3. Assay Procedure:

  • Prepare serial twofold dilutions of this compound and ciprofloxacin in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

4. Data Analysis:

The results are reported as the MIC value in µg/mL or µM.

Quantitative Data for Related Compounds (Antimicrobial Activity):

CompoundOrganismMIC (µg/mL)Reference
Phenolic nitropyridine derivativeB. subtilis62.5[1]
Phenolic nitropyridine derivativeC. krusei62.5[1]
Pyridine-benzothiazole hybridsP. aeruginosa31.25 - 62.5[2]
Pyridine-benzothiazole hybridsE. coli31.25 - 62.5[2]
Pyridine-benzothiazole hybridsS. aureus31.25 - 62.5[2]

Visualizations

Below are diagrams illustrating the experimental workflows described in the protocols.

Urease_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents: - Urease Solution - Urea Substrate - Test Compound - Controls B Prepare 96-Well Plate: - Add Buffer - Add Test Compound/Controls A->B C Add Urease Enzyme B->C D Incubate (37°C, 15 min) C->D E Add Urea Substrate D->E F Incubate (37°C, 30 min) E->F G Add Detection Reagents (Phenol & Hypochlorite) F->G H Incubate for Color Development G->H I Read Absorbance (625 nm) H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: Workflow for the in vitro urease inhibition assay.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-Well Plate B->C D Incubate Plate (37°C, 18-24 hours) C->D E Visually Inspect for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Disclaimer

This compound is a research chemical and should only be handled by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times. The toxicological properties of this compound have not been fully investigated. All experiments should be conducted in accordance with institutional and national safety guidelines.

References

Application Notes and Protocols for the Derivatization of Ethyl 2-(5-nitropyridin-2-yl)acetate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-(5-nitropyridin-2-yl)acetate is a valuable scaffold in medicinal chemistry, particularly for the development of novel therapeutic agents. The presence of the nitro group on the pyridine ring and the reactive ester functionality provides multiple avenues for chemical modification, making it an ideal starting material for generating a library of derivatives for Structure-Activity Relationship (SAR) studies. These studies are crucial in drug discovery for identifying the chemical features responsible for a compound's biological activity and for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

This document provides detailed protocols for the derivatization of this compound, focusing on the synthesis of a diverse set of amide derivatives. Additionally, it presents a representative SAR table based on the cytotoxic activity of analogous compounds against human cancer cell lines, along with a potential signaling pathway that could be modulated by such derivatives.

Derivatization Strategy for SAR Studies

A common and effective strategy for the derivatization of this compound for SAR studies involves a two-step process:

  • Hydrolysis of the Ethyl Ester: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid, 2-(5-nitropyridin-2-yl)acetic acid. This creates a versatile intermediate that can be coupled with a variety of amines.

  • Amide Bond Formation: The resulting carboxylic acid is then coupled with a diverse panel of primary and secondary amines to generate a library of amide derivatives. This allows for the exploration of the chemical space around the core scaffold by introducing various substituents that can probe interactions with the biological target.

This approach enables a systematic investigation of how different functional groups and structural motifs on the amide moiety influence the biological activity of the parent compound.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the starting ethyl ester to its corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product, 2-(5-nitropyridin-2-yl)acetic acid, with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification or can be purified by recrystallization if necessary.

Protocol 2: Synthesis of 2-(5-nitropyridin-2-yl)acetamide Derivatives

This protocol outlines the coupling of 2-(5-nitropyridin-2-yl)acetic acid with various primary and secondary amines to generate a library of amide derivatives.

Materials:

  • 2-(5-nitropyridin-2-yl)acetic acid (from Protocol 1)

  • A diverse selection of primary and secondary amines (e.g., substituted anilines, benzylamines, piperazines, morpholines)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-(5-nitropyridin-2-yl)acetic acid (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq) followed by DIPEA or TEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Structure-Activity Relationship

The following table presents representative data for a series of N-pyridinyl acetamide derivatives with a different core scaffold (imidazo[2,1-b]thiazole) but a similar acetamide linker, evaluated for their cytotoxic activity against human cancer cell lines. This data illustrates how modifications to the amide portion of the molecule can significantly impact biological activity and can serve as a template for presenting data from the derivatization of this compound.[1][2]

Compound IDR Group (Substitution on the Pyridine Amine)HepG2 IC₅₀ (µM)[1][2]MDA-MB-231 IC₅₀ (µM)[1][2]
1 Morpholine74.227.1
2 4-Methylpiperazine28.2>100
3 4-(4-Methoxybenzyl)piperazine22.61.4
4 4-(2-Fluorobenzyl)piperazine15.32.9
5 4-(3-Fluorobenzyl)piperazine12.83.5
6 4-(4-Fluorobenzyl)piperazine10.52.1
Sorafenib (Positive Control)3.25.2

Note: The data presented is for analogous compounds and is intended to be illustrative of an SAR table. Actual results for derivatives of this compound would need to be determined experimentally.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of the 2-(5-nitropyridin-2-yl)acetamide derivatives for SAR studies.

experimental_workflow start This compound hydrolysis Hydrolysis (LiOH or NaOH) start->hydrolysis acid 2-(5-Nitropyridin-2-yl)acetic acid hydrolysis->acid amidation Amide Coupling (EDC, HOBt, Amine) acid->amidation library Library of Amide Derivatives amidation->library screening Biological Screening (e.g., Cytotoxicity Assay) library->screening sar SAR Analysis screening->sar

General workflow for SAR studies.
Proposed Signaling Pathway

Derivatives of this scaffold may exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. One such plausible target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. The following diagram illustrates a simplified representation of the VEGFR2 signaling pathway.

signaling_pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-(5-nitropyridin-2-yl) acetamide Derivative Inhibitor->VEGFR2 Inhibits

VEGFR2 signaling pathway inhibition.

References

Application of Ethyl 2-(5-nitropyridin-2-yl)acetate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive literature searches did not yield specific medicinal chemistry applications, quantitative biological data, or detailed experimental protocols for the direct use of Ethyl 2-(5-nitropyridin-2-yl)acetate as a pharmacologically active agent. The following application notes are constructed based on the general reactivity and potential applications of the nitropyridine scaffold as a versatile chemical intermediate in drug discovery.

Introduction

This document outlines potential applications and hypothetical experimental protocols for utilizing this compound as a starting material for the synthesis of novel bioactive molecules.

Potential Applications as a Chemical Intermediate

The primary application of this compound in medicinal chemistry is as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic activities. The key reactive sites for synthetic diversification are the nitro group and the ethyl ester.

Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast chemical space for derivatization. The resulting ethyl 2-(5-aminopyridin-2-yl)acetate can serve as a precursor for:

  • Amide and Sulfonamide Libraries: The amino group can be readily acylated with a variety of carboxylic acids or sulfonylated with sulfonyl chlorides to generate libraries of amides and sulfonamides for screening against various biological targets.

  • Urea and Thiourea Derivatives: Reaction with isocyanates or isothiocyanates can yield urea and thiourea derivatives, which are known to exhibit a wide range of biological activities.

  • Heterocycle Formation: The aminopyridine moiety can be used as a synthon for the construction of fused heterocyclic systems, such as imidazopyridines or triazolopyridines, which are prevalent in many therapeutic agents.

Modification of the Ethyl Acetate Moiety

The ethyl acetate group can be modified to introduce different functionalities:

  • Amide Formation: Direct amidation of the ester with various amines can lead to the synthesis of a diverse library of amides.

  • Hydrolysis and Subsequent Amide Coupling: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(5-nitropyridin-2-yl)acetic acid, provides a key intermediate for standard peptide coupling reactions with a wide array of amines, leading to the formation of amide bonds.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on standard organic chemistry transformations that could be applied to this compound.

Protocol 1: Synthesis of Ethyl 2-(5-aminopyridin-2-yl)acetate via Nitro Group Reduction

Objective: To reduce the nitro group of this compound to an amine.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 5.0 eq).

  • Heat the reaction mixture to reflux (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.

  • Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-(5-aminopyridin-2-yl)acetate.

Protocol 2: Synthesis of 2-(5-Nitropyridin-2-yl)acetamide Derivatives via Amidation

Objective: To synthesize a library of amides from this compound.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Sodium methoxide (NaOMe) or other suitable base/catalyst

  • Methanol (MeOH) or other suitable solvent

  • Round bottom flask or parallel synthesis vials

  • Magnetic stirrer and stir bar or orbital shaker

  • Heating block

Procedure:

  • In a round bottom flask or an array of reaction vials, dissolve this compound (1.0 eq) in methanol.

  • Add the desired amine (e.g., 1.2 eq) to the solution.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 eq).

  • Heat the reaction mixture (e.g., to 60 °C) and stir for a specified time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting amide derivatives using an appropriate method, such as crystallization or column chromatography.

Data Presentation (Hypothetical)

Should a library of compounds be synthesized from this compound and screened for biological activity, the data could be presented as follows:

Table 1: Hypothetical Biological Activity of Synthesized Derivatives

Compound IDR Group (from Amine)TargetIC₅₀ (µM)
DERIV-001BenzylamineKinase X15.2
DERIV-002MorpholineProtease Y8.7
DERIV-003PiperidineGPCR Z22.1
............

Visualization of Synthetic Strategies

The following diagrams illustrate the potential synthetic pathways starting from this compound.

G cluster_products1 Derivatives from Amine cluster_products2 Derivatives from Ester start This compound intermediate1 Ethyl 2-(5-aminopyridin-2-yl)acetate start->intermediate1 Reduction (e.g., Fe/NH4Cl) intermediate2 2-(5-Nitropyridin-2-yl)acetic acid start->intermediate2 Hydrolysis amide1 Amides intermediate1->amide1 Acylation sulfonamide Sulfonamides intermediate1->sulfonamide Sulfonylation urea Ureas intermediate1->urea Reaction with Isocyanates heterocycle Fused Heterocycles intermediate1->heterocycle Cyclization amide2 Amides intermediate2->amide2 Amide Coupling G start Start with This compound step1 Synthesize Library of Derivatives (Amides, Ureas, etc.) start->step1 step2 High-Throughput Screening (HTS) step1->step2 step3 Identify 'Hits' step2->step3 step4 Lead Optimization (Structure-Activity Relationship) step3->step4 step5 Preclinical Development step4->step5

Application Notes: "Ethyl 2-(5-nitropyridin-2-YL)acetate" as a Fragment in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the "ethyl 2-(5-nitropyridin-2-yl)acetate" fragment and its derivatives in drug discovery. The 5-nitropyridine scaffold is a recognized pharmacophore that has been incorporated into a variety of biologically active molecules. This document outlines its potential applications, presents relevant quantitative data, and provides detailed experimental protocols for assessing its activity against key biological targets.

Introduction to the 5-Nitropyridine Fragment

The 5-nitropyridine moiety is an attractive starting point in fragment-based drug discovery (FBDD) due to its chemical properties and synthetic tractability. The electron-withdrawing nitro group can participate in key interactions with biological targets, and the pyridine ring serves as a versatile scaffold for chemical elaboration. Derivatives of this core structure have demonstrated a range of biological activities, including enzyme inhibition relevant to various disease states.

Key Biological Activities and Quantitative Data

While direct studies on "this compound" as a fragment are not extensively documented in publicly available literature, a closely related derivative has shown significant dual inhibitory activity against two important enzymes: α-chymotrypsin and urease.

A study on 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives identified a compound containing the 5-nitropyridin-2-yl moiety with the following inhibitory concentrations:

Target EnzymeIC50 (µM)
α-Chymotrypsin8.67 ± 0.1
Urease29.21 ± 0.98

This dual activity highlights the potential of the 5-nitropyridine scaffold in developing inhibitors for multiple targets.

Furthermore, other nitropyridine derivatives have been investigated for various therapeutic and agricultural applications, demonstrating inhibitory activity against Janus kinase 2 (JAK2) and protoporphyrinogen oxidase, indicating a broad potential for this chemical class.

Experimental Protocols

Detailed methodologies for assessing the biological activity of compounds containing the "this compound" fragment are provided below. These protocols are foundational and can be adapted for high-throughput screening and detailed kinetic studies.

Protocol 1: α-Chymotrypsin Inhibition Assay (Spectrophotometric)

This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against α-chymotrypsin using N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA) as the substrate.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (S-AAPF-pNA)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

    • Prepare a stock solution of S-AAPF-pNA in a suitable organic solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 160 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the test compound dilution to the sample wells.

    • Add 10 µL of DMSO to the control (no inhibitor) and blank wells.

    • Add 10 µL of α-chymotrypsin solution to the sample and control wells.

    • Add 10 µL of Tris-HCl buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the S-AAPF-pNA substrate solution to all wells to initiate the reaction.

    • Immediately measure the absorbance at 410 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Protocol 2: Urease Inhibition Assay (Berthelot Method)

This protocol outlines a colorimetric assay to measure the inhibition of urease activity based on the quantification of ammonia produced from the hydrolysis of urea.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (100 mM, pH 7.4)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hypochlorite and sodium hydroxide)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of urease in phosphate buffer.

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the test compound dilution to the sample wells.

    • Add 25 µL of DMSO to the control (no inhibitor) and blank wells.

    • Add 25 µL of urease solution to the sample and control wells.

    • Add 25 µL of phosphate buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add 50 µL of urea solution to all wells to start the reaction.

    • Incubate the plate at 37°C for 30 minutes.

  • Color Development and Measurement:

    • Add 50 µL of phenol reagent to each well.

    • Add 50 µL of alkali reagent to each well.

    • Incubate at room temperature for 10 minutes for color development.

    • Measure the absorbance at 625 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To facilitate a clear understanding of the experimental processes and the potential mechanism of action, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for Enzyme Inhibition Assays

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection & Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) add_reagents Dispense Reagents & Compounds into 96-well Plate prep_reagents->add_reagents prep_compounds Prepare Test Compound Serial Dilutions prep_compounds->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction incubate Incubate initiate_reaction->incubate measure_signal Measure Signal (e.g., Absorbance) incubate->measure_signal calc_inhibition Calculate % Inhibition measure_signal->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: General workflow for in vitro enzyme inhibition screening.

Logical Flow of Fragment-Based Drug Discovery

G start Fragment Library (e.g., this compound) screen Fragment Screening (Biophysical or Biochemical Assays) start->screen hit_id Hit Identification screen->hit_id hit_val Hit Validation (e.g., Dose-Response, Orthogonal Assays) hit_id->hit_val Hits sbd Structure-Based Design (X-ray Crystallography, NMR) hit_val->sbd hit_to_lead Hit-to-Lead Optimization (SAR Studies) sbd->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical Candidate

Caption: Logical progression in a fragment-based drug discovery campaign.

Conclusion

"this compound" and its derivatives represent a promising starting point for the development of novel therapeutic agents. The demonstrated dual inhibitory activity against α-chymotrypsin and urease warrants further investigation and optimization. The provided protocols offer a solid foundation for researchers to explore the potential of this fragment against these and other relevant biological targets within a drug discovery program. The application of FBDD principles, coupled with robust biochemical and biophysical assays, will be crucial in elaborating this fragment into potent and selective drug candidates.

Application Note: High-Throughput Screening for Inhibitors of Trypanothione Reductase Using Ethyl 2-(5-nitropyridin-2-YL)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parasitic diseases, such as Chagas disease and leishmaniasis, represent a significant global health burden. The causative agents, protozoan parasites of the genera Trypanosoma and Leishmania, possess a unique thiol-redox system centered on the enzyme Trypanothione Reductase (TR).[1][2] This enzyme is essential for the parasite's survival as it maintains the intracellular pool of trypanothione, which is crucial for defense against oxidative stress.[1][2] Importantly, TR is absent in mammalian hosts, making it an attractive and specific target for the development of novel antiparasitic drugs.[1][2]

Nitroaromatic compounds have shown promise as inhibitors of various parasitic enzymes. The chemical scaffold of "Ethyl 2-(5-nitropyridin-2-YL)acetate" and its derivatives presents a promising starting point for the discovery of novel TR inhibitors. This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify potent and selective inhibitors of Trypanosoma cruzi Trypanothione Reductase (TcTR) from a library of "this compound" derivatives.

Target Pathway: Trypanothione Reductase in Parasite Redox Metabolism

Trypanothione Reductase is a key enzyme in the parasite's defense against reactive oxygen species (ROS). It catalyzes the NADPH-dependent reduction of trypanothione disulfide (TS2) to its dithiol form (T(SH)2). Reduced trypanothione is then used by tryparedoxin and other enzymes to detoxify ROS and maintain a reducing intracellular environment. Inhibition of TR leads to an accumulation of TS2 and oxidative stress, ultimately resulting in parasite death.

G NADPH NADPH TR Trypanothione Reductase (TR) (Target) NADPH->TR NADP NADP+ TR->NADP TSH2 Dihydronopanothione (T(SH)2) TR->TSH2 Parasite_Death Parasite Death TR->Parasite_Death TS2 Trypanothione Disulfide (TS2) TS2->TR Detox Detoxification TSH2->Detox ROS Reactive Oxygen Species (ROS) ROS->Detox Inhibitor This compound Derivatives (Inhibitors) Inhibitor->TR

Caption: Role of Trypanothione Reductase in the parasite's redox pathway and its inhibition.

Experimental Protocols

High-Throughput Screening (HTS) for TcTR Inhibitors

This protocol describes a fluorescence-based assay for high-throughput screening of inhibitors against Trypanosoma cruzi Trypanothione Reductase (TcTR). The assay measures the decrease in NADPH fluorescence upon its oxidation during the enzymatic reaction.

Assay Principle:

TcTR catalyzes the reduction of trypanothione disulfide (TS2) by NADPH. The consumption of NADPH leads to a decrease in fluorescence intensity at 460 nm when excited at 340 nm. Inhibitors of TcTR will prevent this decrease, resulting in a higher fluorescence signal compared to the uninhibited reaction.

Materials and Reagents:

  • Recombinant Trypanosoma cruzi Trypanothione Reductase (TcTR)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Trypanothione Disulfide (TS2)

  • Assay Buffer: 50 mM HEPES, 1 mM EDTA, pH 7.5

  • Compound Library: "this compound" derivatives dissolved in 100% DMSO

  • Positive Control: A known TcTR inhibitor (e.g., Clomipramine)

  • Negative Control: 100% DMSO

  • 384-well, black, flat-bottom microplates

  • Fluorescence plate reader with excitation at 340 nm and emission at 460 nm

Experimental Workflow:

G cluster_prep Preparation cluster_hts HTS cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library Compound Library (10 mM in DMSO) Assay_Plates Assay-Ready Plates (10 µM final concentration) Compound_Library->Assay_Plates Dispense_Reagents Dispense TcTR and Compounds to 384-well Plate Assay_Plates->Dispense_Reagents Incubate1 Pre-incubation (15 min, RT) Dispense_Reagents->Incubate1 Initiate_Reaction Add NADPH and TS2 to Initiate Reaction Incubate1->Initiate_Reaction Incubate2 Incubation (30 min, RT) Initiate_Reaction->Incubate2 Read_Fluorescence Read Fluorescence (Ex: 340 nm, Em: 460 nm) Incubate2->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Identify_Hits Identify Primary Hits (>50% Inhibition) Calculate_Inhibition->Identify_Hits Dose_Response Dose-Response Curves (IC50 Determination) Identify_Hits->Dose_Response Counter_Screens Counter-Screens (False Positives) Dose_Response->Counter_Screens Select_Leads Select Lead Compounds Counter_Screens->Select_Leads

Caption: High-throughput screening workflow for TcTR inhibitors.

Assay Protocol (384-well format):

  • Compound Plating:

    • Prepare assay-ready plates by dispensing 0.2 µL of each compound from the library (10 mM in DMSO) into the wells of a 384-well plate.

    • For controls, dispense 0.2 µL of 100% DMSO (negative control) and 0.2 µL of the positive control inhibitor.

  • Reagent Preparation:

    • Prepare the TcTR enzyme solution in assay buffer to a final concentration of 2X the desired assay concentration.

    • Prepare the substrate solution containing NADPH and TS2 in assay buffer to a final concentration of 2X the desired assay concentration.

  • Assay Execution:

    • Dispense 10 µL of the 2X TcTR enzyme solution to all wells of the compound-containing plate.

    • Centrifuge the plates briefly to ensure mixing.

    • Pre-incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the 2X substrate solution (NADPH and TS2) to all wells. The final reaction volume is 20 µL.

    • Incubate the plates for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

Data Analysis:

The percentage of inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl)

Compounds exhibiting an inhibition of >50% are considered primary hits and are selected for further validation.

Data Presentation

The results of the HTS campaign should be summarized in clear and concise tables to facilitate interpretation and decision-making.

Table 1: Summary of Primary HTS Data for Selected Compounds

Compound IDDerivative SubstitutionConcentration (µM)% InhibitionHit ( >50%)
ENP-001Unsubstituted108.2No
ENP-0024-Chloro1065.7Yes
ENP-0033-Trifluoromethyl1012.5No
ENP-0044-Methoxy1078.9Yes
ENP-0052,4-Dichloro1085.3Yes

Table 2: Dose-Response Analysis of Primary Hits

Compound IDIC50 (µM)Hill Slope
ENP-0027.81.10.98
ENP-0043.20.90.99
ENP-0051.51.00.99

Hit Validation Protocol

Primary hits from the HTS campaign must undergo a rigorous validation process to eliminate false positives and confirm their mechanism of action.

Hit Validation Workflow:

G Primary_Hits Primary Hits (>50% Inhibition) Hit_Confirmation Hit Confirmation (Re-testing) Primary_Hits->Hit_Confirmation Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Absorbance-based) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits Counter_Screen->Confirmed_Hits Selectivity_Assay Selectivity Assay (vs. Human GR) Lead_Optimization Lead Optimization Selectivity_Assay->Lead_Optimization Confirmed_Hits->Selectivity_Assay

Caption: Logical workflow for hit validation and lead identification.

1. Hit Confirmation and Dose-Response Analysis:

  • Primary hits are re-tested in the primary assay to confirm their activity.

  • Confirmed hits are then tested over a range of concentrations (e.g., 8-point serial dilutions) to determine their potency (IC50 value).

2. Orthogonal Assays:

  • To rule out assay-specific artifacts, confirmed hits are tested in an orthogonal assay that utilizes a different detection method (e.g., an absorbance-based assay monitoring NADPH consumption at 340 nm). True inhibitors should be active in both assays.

3. Counter-Screens for False Positives:

  • Assay Interference: Compounds are tested for their intrinsic fluorescence at the assay wavelengths to identify fluorescent compounds that may interfere with the readout.

  • Non-specific Inhibition: Hits can be evaluated for non-specific inhibition by performing the assay in the presence of a non-ionic detergent (e.g., Triton X-100). Aggregating compounds often show reduced activity in the presence of detergents.

4. Selectivity Profiling:

  • A critical step in developing a safe therapeutic is to ensure selectivity for the parasite enzyme over its human homolog. Confirmed hits should be tested for their inhibitory activity against human Glutathione Reductase (GR) to determine their selectivity index.

The protocols and workflows described in this application note provide a robust framework for the high-throughput screening of "this compound" derivatives as potential inhibitors of Trypanosoma cruzi Trypanothione Reductase. This approach, combining a sensitive primary screen with a rigorous hit validation cascade, is designed to identify promising lead compounds for the development of novel therapeutics for parasitic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(5-nitropyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-(5-nitropyridin-2-YL)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common and effective method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 2-halo-5-nitropyridine (typically 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine) with the enolate of ethyl acetate. The electron-withdrawing nitro group at the 5-position activates the 2-position of the pyridine ring, making it susceptible to nucleophilic attack.

Q2: Which starting material is preferred, 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine?

A2: Both 2-chloro- and 2-bromo-5-nitropyridine can be used as starting materials. 2-chloro-5-nitropyridine is often more readily available and cost-effective. However, the carbon-bromine bond is weaker than the carbon-chlorine bond, which can sometimes lead to faster reaction rates with 2-bromo-5-nitropyridine under milder conditions. The choice may depend on availability, cost, and the specific reaction conditions you intend to use.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: The key parameters to control are:

  • Base: A strong, non-nucleophilic base is required to generate the ethyl acetate enolate.

  • Solvent: Anhydrous aprotic polar solvents are typically used to dissolve the reactants and facilitate the reaction.

  • Temperature: The reaction temperature needs to be carefully controlled to ensure complete reaction while minimizing side product formation.

  • Moisture: The reaction is sensitive to moisture, which can quench the enolate and lead to lower yields. All reagents and glassware should be thoroughly dried.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. By spotting the reaction mixture alongside the starting materials, the consumption of the 2-halo-5-nitropyridine and the formation of the product can be visualized. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient base.1. Use a fresh, properly stored strong base (e.g., Sodium Hydride, Lithium Diisopropylamide). Ensure the correct stoichiometry is used.
2. Presence of moisture in the reaction.2. Dry all glassware in an oven before use. Use anhydrous solvents. Handle hygroscopic bases in a glovebox or under an inert atmosphere.
3. Low reaction temperature.3. Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious of potential side reactions at higher temperatures.
4. Poor quality starting materials.4. Check the purity of the 2-halo-5-nitropyridine and ethyl acetate. Purify if necessary.
Formation of a Major Side Product (Dark-colored impurities) 1. Reaction temperature is too high.1. Perform the reaction at a lower temperature. Consider adding the enolate solution slowly to the solution of the halopyridine at a controlled temperature.
2. Self-condensation of ethyl acetate.2. Add the base to the ethyl acetate at a low temperature to form the enolate, and then add the 2-halo-5-nitropyridine. Avoid having excess base and ethyl acetate together at high temperatures for extended periods.
3. Decomposition of the starting material or product.3. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative decomposition.
Difficult Purification 1. Presence of unreacted starting material.1. Ensure the reaction goes to completion by monitoring with TLC. If the reaction has stalled, consider adding a small amount of additional base or increasing the temperature slightly.
2. Co-elution of product and impurities during column chromatography.2. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) to a more polar one may be necessary.
3. Oily product that is difficult to handle.3. If the product is an oil, try to crystallize it from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate). If crystallization is unsuccessful, high-vacuum distillation could be an alternative if the product is thermally stable.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-Chloro-5-nitropyridine

  • Ethyl acetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate for chromatography

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) washed with anhydrous hexane to remove the mineral oil.

  • Suspend the NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add ethyl acetate (1.5 equivalents) dropwise to the NaH suspension while stirring.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Reaction with 2-Chloro-5-nitropyridine: In a separate flame-dried flask, dissolve 2-chloro-5-nitropyridine (1 equivalent) in anhydrous THF.

  • Cool the solution of the ethyl acetate enolate back to 0 °C.

  • Slowly add the solution of 2-chloro-5-nitropyridine to the enolate solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Visualizations

experimental_workflow cluster_prep Enolate Formation cluster_reaction S_NAr Reaction cluster_workup Work-up & Purification NaH Sodium Hydride in THF Enolate Ethyl Acetate Enolate NaH->Enolate 0°C to RT EtOAc Ethyl Acetate EtOAc->Enolate ReactionMix Reaction Mixture Enolate->ReactionMix 0°C to RT Halopyridine 2-Chloro-5-nitropyridine in THF Halopyridine->ReactionMix Quench Quench with NH4Cl ReactionMix->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Incomplete Reaction Moisture Check for Moisture (Anhydrous Conditions) Start->Moisture Base Verify Base Activity & Stoichiometry Start->Base Temp Optimize Temperature Start->Temp Purity Check Starting Material Purity Start->Purity Success Improved Yield Moisture->Success Base->Success Temp->Success Purity->Success

Caption: Troubleshooting logic for low yield in the synthesis reaction.

Technical Support Center: Synthesis of Ethyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions regarding the synthesis of Ethyl 2-(5-nitropyridin-2-yl)acetate. The following sections address common issues, outline detailed experimental protocols, and illustrate key chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, a carbanion, generated from a precursor like ethyl acetoacetate or ethyl acetate, acts as the nucleophile. This nucleophile attacks the electron-deficient pyridine ring of 2-chloro-5-nitropyridine at the C2 position, which is activated by the strongly electron-withdrawing nitro group at the C5 position. The attack forms a temporary, resonance-stabilized intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group, yielding the final product.[1]

Q2: My reaction mixture is turning very dark, almost black. Is this normal?

The formation of a dark yellow or brown solution during the reaction is common for SNAr reactions involving nitropyridines.[2] However, an excessively dark or black color may indicate the formation of side products or decomposition. This can be caused by excessively high temperatures, a reaction time that is too long, or the use of a base that is too strong, which can lead to undesired side reactions with the nitro group or polymerization. It is crucial to carefully control the reaction temperature and monitor its progress using a technique like Thin-Layer Chromatography (TLC).

Q3: I am having trouble removing all the unreacted 2-chloro-5-nitropyridine from my final product. What is the best purification method?

Residual 2-chloro-5-nitropyridine can often be removed through silica gel column chromatography. A common eluent system for this separation is a mixture of hexane and ethyl acetate.[3] A gradient elution, starting with a lower polarity mixture (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content), can effectively separate the less polar starting material from the more polar product.

Q4: Can other nucleophiles be used in this reaction?

Yes, the 2-chloro-5-nitropyridine substrate is reactive towards a variety of nucleophiles. SNAr reactions on this core have been successfully performed with amines, alkoxides, and sulfides.[2] The efficiency and rate of the reaction will depend on the nucleophilicity of the chosen reagent.

Troubleshooting Guide

Low product yield and the presence of impurities are common challenges in this synthesis. The following guide provides insights into potential causes and their solutions.

Symptom / Observation Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Nucleophile: The base used was not strong enough to deprotonate the ethyl acetoacetate/acetate precursor, or moisture in the reaction quenched the carbanion.- Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide.- Ensure all glassware is oven-dried and reagents/solvents are anhydrous.
2. Low Reaction Temperature: The activation energy for the SNAr reaction was not met.- Gently heat the reaction mixture. The optimal temperature depends on the solvent and base used. Monitor the reaction by TLC to avoid decomposition at high temperatures.
Product Contaminated with Starting Material 1. Incomplete Reaction: The reaction was not allowed to run to completion.- Increase the reaction time and continue to monitor by TLC until the 2-chloro-5-nitropyridine spot is consumed.- Consider a slight excess (1.1-1.2 equivalents) of the nucleophile/base to drive the reaction forward.
2. Inefficient Purification: The chromatographic separation is not optimal.- Optimize the solvent system for column chromatography. Test different hexane/ethyl acetate ratios using TLC.- Ensure proper column packing and loading to prevent band broadening.
Presence of a Carboxylic Acid Byproduct 1. Ester Hydrolysis: The ethyl ester group was hydrolyzed during an aqueous workup, especially under basic conditions.- During the workup, use a mild base like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide.[3]- Minimize the contact time of the product with the aqueous phase by performing extractions promptly.[3]
Presence of a Higher Molecular Weight Impurity 1. Di-substitution: The product itself has an acidic α-proton which can be deprotonated by a strong base, creating a new nucleophile that reacts with another molecule of 2-chloro-5-nitropyridine.- Use only a slight excess of the base (around 1.0-1.1 equivalents).- Add the base slowly to the solution of the ethyl acetoacetate precursor to avoid local high concentrations.

Visualized Pathways and Workflows

The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting common issues.

reaction_pathway sub 2-Chloro-5-nitropyridine prod Ethyl 2-acetyl-2-(5-nitropyridin-2-yl)acetate sub->prod SₙAr Reaction nuc Ethyl Acetoacetate + Base (e.g., NaH) nuc->prod final_prod This compound prod->final_prod Hydrolysis & Decarboxylation

Caption: Main synthetic route to the target compound.

byproduct_formation main_prod This compound hydrolysis_prod 2-(5-Nitropyridin-2-yl)acetic acid main_prod->hydrolysis_prod Aqueous Base (Workup) disub_prod Di-substituted Byproduct main_prod->disub_prod + Base + Starting Material start_mat 2-Chloro-5-nitropyridine

Caption: Formation pathways for common byproducts.

troubleshooting_workflow start Problem Detected: Low Yield or Impure Product check_sm TLC/NMR shows unreacted starting material? start->check_sm check_acid NMR/MS indicates Carboxylic Acid byproduct? check_sm->check_acid No sol_sm Solution: - Increase reaction time/temp - Use slight excess of nucleophile check_sm->sol_sm Yes check_high_mw MS indicates higher MW byproduct? check_acid->check_high_mw No sol_acid Solution: - Use mild base in workup (e.g., NaHCO₃) - Minimize contact with aqueous phase check_acid->sol_acid Yes sol_high_mw Solution: - Use ~1.0 eq of base - Slow addition of base check_high_mw->sol_high_mw Yes

Caption: A troubleshooting decision workflow.

Experimental Protocol

The following protocol describes a general procedure for the synthesis of this compound using ethyl acetoacetate as the nucleophile precursor, followed by a decarboxylation step.

Materials:

  • 2-chloro-5-nitropyridine

  • Ethyl acetoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 3M)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Base Addition: Carefully add sodium hydride (1.1 equivalents) to the flask. Cool the suspension to 0 °C using an ice bath.

  • Nucleophile Formation: Add a solution of ethyl acetoacetate (1.1 equivalents) in anhydrous THF to the dropping funnel and add it dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium enolate.

  • SNAr Reaction: Add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous THF to the dropping funnel and add it dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. The mixture may be gently heated (e.g., to 40-50 °C) to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by TLC until the 2-chloro-5-nitropyridine starting material is consumed.

  • Decarboxylation: Upon completion, cool the mixture to 0 °C and carefully add aqueous HCl (3M) until the pH is acidic (pH ~2). This step hydrolyzes the intermediate and promotes decarboxylation. Stir the mixture at room temperature or gently heat until CO₂ evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient. Combine the fractions containing the pure product and concentrate to yield this compound.

References

Technical Support Center: Purification of Ethyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 2-(5-nitropyridin-2-yl)acetate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.

Issue 1: Low Purity After Initial Purification Attempt

Q: My initial purification of crude this compound by flash column chromatography resulted in a low purity product. What are the likely causes and how can I improve the separation?

A: Low purity after flash column chromatography can stem from several factors. The most common issues include an inappropriate solvent system, co-elution of impurities, or problems with the stationary phase.

  • Solvent System Optimization: The polarity of the eluent is critical. A common mobile phase for compounds of this type is a mixture of hexane and ethyl acetate.[1][2] If your compound elutes too quickly (high Rf value), the separation from less polar impurities will be poor. Conversely, if it elutes too slowly (low Rf value), band broadening can occur, leading to overlap with more polar impurities. It is recommended to aim for an Rf value of approximately 0.3 on a TLC plate for the best separation.

  • Addressing Peak Tailing: Pyridine derivatives are basic and can interact strongly with the acidic silanol groups on standard silica gel, causing peak tailing.[3] This can lead to co-elution with trailing impurities. To mitigate this, consider adding a small amount of a competing base, such as triethylamine (0.1-1%), to your eluent.[3]

  • Alternative Stationary Phases: If peak tailing persists, switching to a different stationary phase can be effective. An amine-functionalized silica column can provide better peak shapes and improved separation for basic compounds.[3][4]

  • Potential Impurities: The synthesis of this compound likely involves a nucleophilic aromatic substitution (SNAr) reaction.[5][6][7][8] Potential impurities could include unreacted starting materials (e.g., 2-chloro-5-nitropyridine), or byproducts like a Meisenheimer-type adduct.[5] Understanding the potential impurities will help in selecting the appropriate purification strategy.

Issue 2: Difficulty with Recrystallization

Q: I am having trouble recrystallizing this compound. Either no crystals form, or the product "oils out." What should I do?

A: Recrystallization is a powerful technique for achieving high purity, but it requires careful selection of the solvent and proper technique.

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] For an ester like this compound, solvents like ethanol or ethyl acetate are good starting points.[10] You can also use a two-solvent system, such as hexane/ethyl acetate. In this case, dissolve the compound in a minimum amount of the "good" solvent (ethyl acetate) at an elevated temperature, and then slowly add the "poor" solvent (hexane) until the solution becomes slightly cloudy.

  • Inducing Crystallization: If no crystals form upon cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites. Adding a "seed crystal" of the pure compound can also initiate crystallization.

  • Preventing "Oiling Out": "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound. If your product oils out, try reheating the solution to dissolve the oil and then allow it to cool more slowly. Using a larger volume of solvent can also sometimes help.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Flash column chromatography over silica gel is a highly effective and commonly used method for the initial purification of this compound. For achieving very high purity, recrystallization from a suitable solvent system is recommended as a final step.

Q2: What is a good starting solvent system for flash column chromatography of this compound?

A2: A gradient of ethyl acetate in hexane is a good starting point. You can begin with a low polarity eluent (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) analysis of the crude material.

Q3: How can I remove residual pyridine or other basic impurities from my product?

A3: If your synthesis involves pyridine or other basic reagents, an acidic wash during the workup can be effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic impurities, making them water-soluble and allowing for their removal in the aqueous layer. Be sure to subsequently wash with a neutral or slightly basic solution (like saturated sodium bicarbonate) to remove any residual acid before drying and concentrating your product.

Q4: What are some common solvent systems for recrystallizing nitropyridine ethyl esters?

A4: For compounds of this class, common recrystallization solvents include ethanol, ethyl acetate, or a mixture of a polar and a non-polar solvent, such as ethyl acetate/hexane or acetone/hexane.[10] The choice of solvent will depend on the specific impurity profile of your crude product.

Experimental Protocols

Flash Column Chromatography

This protocol provides a general methodology for the purification of this compound using flash column chromatography.

1. Preparation:

  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexane).
  • Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.
  • Add a thin layer of sand to the top of the silica gel bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.

3. Elution:

  • Begin eluting the column with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexane).
  • Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute the compounds from the column.
  • Collect fractions and monitor their composition by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

1. Dissolution:

  • Place the impure solid in an Erlenmeyer flask.
  • Add a minimal amount of a suitable solvent (e.g., ethyl acetate).
  • Gently heat the mixture with stirring until the solid completely dissolves.

2. Cooling and Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature.
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

3. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

4. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Purification TechniqueTypical Solvent SystemExpected PurityNotes
Flash Column ChromatographyHexane/Ethyl Acetate Gradient>95%Purity can be affected by the separation of closely eluting impurities. Adding triethylamine to the eluent can improve peak shape for this basic compound.
RecrystallizationEthyl Acetate/Hexane>99%Highly effective for removing minor impurities and achieving high crystalline purity.

Visualizations

G Troubleshooting Workflow for Column Chromatography start Crude Product tlc Run TLC with Hexane/Ethyl Acetate start->tlc rf_check Is Rf between 0.2-0.4? tlc->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No column Run Flash Column Chromatography rf_check->column Yes adjust_polarity->tlc check_tailing Are peaks tailing? column->check_tailing add_tea Add 0.1-1% Triethylamine to Eluent check_tailing->add_tea Yes collect_fractions Collect and Analyze Fractions check_tailing->collect_fractions No add_tea->column analyze_fractions Analyze Fractions by TLC/NMR collect_fractions->analyze_fractions pure_product Pure Product combine_pure Combine Pure Fractions pure_product->combine_pure impurity Impurity Detected impurity->column Re-run column with optimized conditions analyze_fractions->pure_product Fractions are pure analyze_fractions->impurity Fractions are impure combine_pure->pure_product Final Product

Caption: A workflow for troubleshooting the purification of this compound by column chromatography.

G Recrystallization Troubleshooting Flowchart start Dissolve Crude Product in Hot Solvent cool Cool Solution Slowly start->cool crystals_form Do Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oiling_out Does it 'Oil Out'? crystals_form->oiling_out Oiling Out no_oil No crystals_form->no_oil Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization induce_crystallization->crystals_form failure Consider Different Solvent induce_crystallization->failure Still no crystals yes_oil Yes oiling_out->yes_oil Yes oiling_out->no_oil No reheat Reheat, Add More Solvent, Cool Slower yes_oil->reheat filter_dry Filter and Dry Crystals no_oil->filter_dry reheat->cool success Pure Crystals Obtained filter_dry->success

References

Technical Support Center: Synthesis of Ethyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and optimization of Ethyl 2-(5-nitropyridin-2-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main plausible synthetic strategies for the preparation of this compound:

  • Route A: Nitration of Ethyl 2-(pyridin-2-yl)acetate. This involves the direct nitration of the pre-formed ethyl pyridin-2-ylacetate.

  • Route B: Nucleophilic Aromatic Substitution (SNAr). This route utilizes a pre-nitrated pyridine precursor, such as 2-chloro-5-nitropyridine, followed by the introduction of the acetate side chain.

Q2: Which synthetic route is generally preferred and why?

Route B, the Nucleophilic Aromatic Substitution (SNAr) pathway, is often preferred. The pyridine ring is electron-deficient and therefore deactivated towards electrophilic aromatic substitution, making direct nitration (Route A) challenging and often requiring harsh conditions that can lead to low yields and side products. In contrast, the presence of an electron-withdrawing nitro group in the 5-position and the pyridine nitrogen activates the 2-position for nucleophilic attack, making the SNAr reaction on a substrate like 2-chloro-5-nitropyridine more efficient.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation between the starting materials, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.

Q4: What are the common impurities I might encounter?

Common impurities can include unreacted starting materials, di-nitrated byproducts (in Route A), or products from side reactions such as hydrolysis of the ester group to the corresponding carboxylic acid.

Troubleshooting Guides

Route A: Nitration of Ethyl 2-(pyridin-2-yl)acetate

This route involves the direct nitration of ethyl 2-(pyridin-2-yl)acetate. Pyridine is less reactive than benzene towards electrophilic aromatic substitution, requiring harsh reaction conditions which can result in low yields and side products.[1]

Problem 1: Low or No Conversion to Product

Possible Cause Troubleshooting Step
Insufficiently harsh reaction conditions. Pyridine nitration requires strong nitrating agents and high temperatures. Consider using fuming nitric acid in concentrated sulfuric acid or oleum.[1]
Short reaction time. Monitor the reaction by TLC to ensure it has gone to completion.
Low reaction temperature. Gradually increase the reaction temperature, but be mindful of potential decomposition.

Problem 2: Formation of Multiple Products (Low Selectivity)

Possible Cause Troubleshooting Step
Over-nitration. To favor mono-nitration, lower the reaction temperature and use a minimal excess of the nitrating agent.[1]
Side reactions. The ester group may be susceptible to hydrolysis under strongly acidic conditions. Ensure anhydrous conditions and minimize reaction time.
Isomer formation. While the 5-nitro isomer is expected due to the directing effects of the pyridine nitrogen and the side chain, other isomers may form. Purification by column chromatography will be necessary.

Problem 3: Product Decomposition

Possible Cause Troubleshooting Step
Excessively high reaction temperature. Optimize the temperature to be high enough for the reaction to proceed but low enough to avoid decomposition.
Prolonged reaction time. Monitor the reaction closely and work it up as soon as the starting material is consumed.
Route B: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-nitropyridine

This route involves the reaction of 2-chloro-5-nitropyridine with a suitable two-carbon nucleophile. The nitro group activates the 2-position for nucleophilic attack.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Troubleshooting Step
Inactive nucleophile. The enolate of ethyl acetate or a related species is required. Ensure the base used is strong enough to generate the enolate (e.g., sodium hydride, LDA).
Low reaction temperature. Some SNAr reactions require heating to proceed at a reasonable rate.
Poor choice of solvent. Aprotic polar solvents like DMF or DMSO are often suitable for SNAr reactions.

Problem 2: Formation of Side Products

Possible Cause Troubleshooting Step
Reaction of the base with the starting material. Add the base slowly to the solution of the nucleophile precursor at a low temperature before adding the electrophile (2-chloro-5-nitropyridine).
Self-condensation of the ethyl acetate enolate. Use a non-nucleophilic base and control the stoichiometry carefully.
Hydrolysis of the ester. Ensure anhydrous conditions during the reaction and workup.

Experimental Protocols

General Protocol for Route B: SNAr of 2-Chloro-5-nitropyridine

This is a generalized protocol and may require optimization.

  • Generation of the Nucleophile: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl acetate (1.2 equivalents) in a dry aprotic solvent (e.g., THF, DMF). Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents). Stir the mixture at this temperature for 30-60 minutes to ensure complete enolate formation.

  • SNAr Reaction: To the cold enolate solution, add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in the same dry solvent dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Hypothetical Reaction Condition Optimization for Route B

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF251245
2NaHDMF251260
3LDATHF-78 to 251275
4KHMDSToluene0 to 251270

Visualizations

Reaction_Workflow_Route_B cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: SNAr Reaction cluster_step3 Step 3: Work-up & Purification ethyl_acetate Ethyl Acetate enolate Ethyl Acetate Enolate ethyl_acetate->enolate -78 °C, Anhydrous THF base Strong Base (e.g., LDA) base->enolate product This compound enolate->product -78 °C to RT chloro_nitropyridine 2-Chloro-5-nitropyridine chloro_nitropyridine->product workup Aqueous Work-up product->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of this compound via Route B.

Troubleshooting_Logic start Low Yield or No Reaction check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_base Optimize Base/Solvent check_conditions->optimize_base optimize_time Optimize Reaction Time check_conditions->optimize_time success Improved Yield optimize_temp->success optimize_base->success optimize_time->success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Troubleshooting low yield in "Ethyl 2-(5-nitropyridin-2-YL)acetate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 2-(5-nitropyridin-2-yl)acetate

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the common synthetic routes for this compound and which one is prone to low yields?

The synthesis of this compound typically involves the reaction of 2-chloro-5-nitropyridine with ethyl acetoacetate or a similar ethyl acetate derivative. A common method is a substitution reaction where the chlorine atom on the pyridine ring is displaced by a carbanion derived from an ethyl acetate equivalent. Low yields in this process can often be attributed to side reactions, incomplete reactions, or degradation of the product.

A prevalent synthetic strategy involves the reaction of 2-chloro-5-nitropyridine with the sodium salt of ethyl acetoacetate, followed by deacetylation. Another approach is the direct coupling of 2-bromo-5-nitropyridine with a suitable ethyl acetate nucleophile. The choice of starting materials and reaction conditions is crucial for achieving a high yield.

Troubleshooting Low Yield

Issue: The final yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature, but be cautious of potential side reactions.

  • Side Reactions: The presence of multiple reactive sites can lead to undesired byproducts.

    • Solution: Optimize the reaction temperature. Lowering the temperature might reduce the rate of side reactions. Ensure the slow and controlled addition of reagents to maintain a low concentration of the nucleophile, which can minimize side product formation.

  • Base Selection: The choice and amount of base are critical for forming the necessary nucleophile.

    • Solution: Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used. Ensure the base is fresh and added portion-wise to control the exothermicity and prevent side reactions. The stoichiometry of the base should be carefully controlled.

  • Moisture and Air Sensitivity: The reagents, especially strong bases like sodium hydride, are sensitive to moisture and air.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Purification Losses: Significant loss of product can occur during the workup and purification steps.

    • Solution: Optimize the extraction and chromatography conditions. Ensure the pH is appropriate during aqueous workup to prevent the product from partitioning into the wrong layer. Use an appropriate solvent system for column chromatography to achieve good separation.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical experimental workflow for the synthesis and a logical approach to troubleshooting low yields.

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: Reagents & Setup reagents 1. Prepare Anhydrous Solvent 2. Add Base (e.g., NaH) 3. Add Ethyl Acetoacetate start->reagents nucleophile Nucleophile Formation reagents->nucleophile addition Add 2-chloro-5-nitropyridine nucleophile->addition reaction Reaction Monitoring (TLC/LC-MS) addition->reaction workup Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: this compound purification->product low_yield Low Yield Detected check_reaction Check Reaction Completion low_yield->check_reaction check_side_products Analyze for Side Products low_yield->check_side_products check_conditions Review Reaction Conditions low_yield->check_conditions check_reagents Verify Reagent Quality low_yield->check_reagents optimize_purification Optimize Purification low_yield->optimize_purification incomplete Incomplete? - Extend time - Increase temp check_reaction->incomplete side_products Side Products? - Lower temp - Slow addition check_side_products->side_products conditions Suboptimal? - Adjust base - Inert atmosphere check_conditions->conditions reagents_q Poor Quality? - Use fresh reagents - Anhydrous solvents check_reagents->reagents_q purification_loss Losses? - Adjust pH - New solvent system optimize_purification->purification_loss

Caption: Synthesis workflow and troubleshooting decision tree.

Quantitative Data Summary

While specific yield data is highly dependent on the exact experimental conditions, the following table summarizes typical ranges and factors influencing the yield.

ParameterTypical Range/ConditionEffect on Yield
Reaction Temperature 0 °C to room temperatureHigher temperatures may speed up the reaction but can also increase side product formation.
Base Equivalence 1.0 - 1.2 equivalentsExcess base can lead to undesired side reactions. Insufficient base results in an incomplete reaction.
Reaction Time 2 - 24 hoursShould be monitored by TLC or LC-MS to determine the optimal endpoint.
Solvent Anhydrous THF, DMFThe choice of solvent can affect solubility and reactivity.

Key Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a generalized procedure and may require optimization.

Materials:

  • 2-chloro-5-nitropyridine

  • Ethyl acetoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried round-bottom flask.

  • Base Addition: Carefully add sodium hydride (1.1 eq.) to the THF and cool the suspension to 0 °C.

  • Nucleophile Formation: Slowly add ethyl acetoacetate (1.0 eq.) to the cooled suspension. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Electrophile: Add a solution of 2-chloro-5-nitropyridine (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

The subsequent deacetylation step, if necessary, would typically involve heating the intermediate in an acidic or basic aqueous solution.

"Ethyl 2-(5-nitropyridin-2-YL)acetate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Ethyl 2-(5-nitropyridin-2-yl)acetate. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and the quality of their results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. The compound may be hygroscopic, and protection from moisture is crucial.

Q2: My sample of this compound has developed a yellowish tint. What could be the cause?

A2: A change in color, such as the development of a yellow tint, can be an indicator of degradation. Aromatic nitro compounds can be sensitive to light and may undergo photodegradation, leading to colored byproducts.[1] It is also possible that exposure to elevated temperatures or reactive substances in the storage environment has caused decomposition. We recommend verifying the purity of the material using an appropriate analytical method, such as HPLC.

Q3: I am observing unexpected side products in my reaction involving this compound. Could the starting material be degrading under my reaction conditions?

A3: Yes, it is possible that the reaction conditions are causing the degradation of this compound. Based on the reactivity of analogous nitropyridine compounds, several degradation pathways are plausible:

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, 2-(5-nitropyridin-2-yl)acetic acid, especially in the presence of acidic or basic conditions.

  • Reduction of the nitro group: The nitro group is susceptible to reduction to a nitroso, hydroxylamino, or amino group, particularly if reducing agents are present in the reaction mixture.[1]

  • Nucleophilic substitution: The nitro group on the pyridine ring can be susceptible to displacement by strong nucleophiles.[1]

  • Thermal decomposition: At elevated temperatures, pyridine derivatives can undergo decomposition.[1][2]

We recommend analyzing the purity of your starting material before use and monitoring the reaction for the appearance of potential degradation products.

Q4: Is this compound sensitive to acidic or basic conditions?

A4: While specific data for this compound is limited, based on general chemical principles and the behavior of similar compounds, it is likely to be sensitive to both acidic and basic conditions. Strong acids or bases can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Strong bases may also facilitate nucleophilic attack on the pyridine ring.[1] It is advisable to use this reagent in neutral or weakly acidic/basic conditions where possible and to minimize exposure time to strong acids or bases.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased purity over time Improper storage (exposure to light, moisture, or heat).Store the compound in a tightly sealed, opaque container in a refrigerator or freezer. Use an inert atmosphere (e.g., argon or nitrogen) for long-term storage. Re-analyze the purity of the compound before use if it has been stored for an extended period.
Inconsistent reaction yields or impurity profiles Degradation of the starting material.Confirm the purity of the this compound lot using HPLC or GC-MS before starting the reaction.[3] If impurities are detected, purify the starting material if possible. Consider performing a small-scale forced degradation study under your proposed reaction conditions (without other reactants) to assess its stability.
Appearance of an additional peak in HPLC analysis corresponding to a more polar compound Hydrolysis of the ethyl ester to the carboxylic acid.Ensure anhydrous reaction conditions if the reaction is sensitive to water. If the reaction is performed in an aqueous or protic solvent, be aware of this potential side reaction. Adjust the pH to be as close to neutral as possible if the reaction allows.
Formation of colored impurities Photodegradation or other decomposition pathways.Protect the reaction mixture from light by using amber glassware or covering the reaction vessel with aluminum foil.[1] Run reactions at the lowest effective temperature to minimize thermal decomposition.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Optimization may be required for specific instrumentation.[3]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Example Gradient: Start with 20% acetonitrile and increase to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and/or a wavelength corresponding to the absorbance maximum of the compound.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. Purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks. The primary hydrolysis product, 2-(5-nitropyridin-2-yl)acetic acid, is expected to have a shorter retention time.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4]

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to a final concentration of 0.05 M.

    • Basic Hydrolysis: Add 0.1 M NaOH to a final concentration of 0.05 M.

    • Oxidative Degradation: Add 3% hydrogen peroxide.

    • Thermal Stress: Incubate a solution and a solid sample at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose a solution to UV light (e.g., 254 nm or 365 nm) and white light.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use the HPLC method described in Protocol 1 to monitor the degradation of the parent compound and the formation of degradation products.

  • Data Evaluation: Calculate the percentage of degradation for each stress condition and identify the major degradation products. This information will help in predicting potential stability issues in your experiments.

Visualizations

Stability_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting Path cluster_3 Resolution start Experiment Shows Unexpected Results (e.g., low yield, impurities) purity_check Check Purity of This compound start->purity_check hplc Perform HPLC Analysis (Protocol 1) purity_check->hplc purity_ok Purity > 98%? hplc->purity_ok investigate_conditions Investigate Reaction Conditions (Temperature, pH, Light) purity_ok->investigate_conditions Yes purify Purify Starting Material purity_ok->purify No forced_degradation Consider Forced Degradation Study (Protocol 2) investigate_conditions->forced_degradation purify->hplc optimize Optimize Reaction Conditions (e.g., lower temp, protect from light) forced_degradation->optimize end Proceed with Optimized Experiment optimize->end

Caption: Troubleshooting workflow for experiments involving this compound.

Forced_Degradation_Workflow cluster_conditions Stress Conditions start Prepare Stock Solution of This compound acid Acidic (e.g., 0.05 M HCl) start->acid base Basic (e.g., 0.05 M NaOH) start->base oxidative Oxidative (e.g., 3% H2O2) start->oxidative thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (UV and White Light) start->photo analysis Analyze Samples by HPLC at Different Time Points acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile and Identify Degradants analysis->evaluation

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Impurity Profiling of Ethyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling of Ethyl 2-(5-nitropyridin-2-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities can arise from various stages of the manufacturing process and storage. The primary sources include:

  • Starting Materials and Reagents: Unreacted starting materials and impurities present in them.

  • Intermediates: Incomplete conversion of intermediates to the final product.

  • By-products: Formation of undesired products through side reactions during synthesis. For nitropyridine derivatives, this can include the formation of isomers during the nitration step.[1][2]

  • Degradation Products: Decomposition of the active pharmaceutical ingredient (API) over time due to factors like light, heat, or interaction with excipients.[3] The pyridine ring itself is relatively stable, but degradation can occur under specific conditions.[4]

  • Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.

Q2: I am observing an unknown peak in my HPLC chromatogram. What steps should I take to identify it?

Identifying an unknown peak is a critical step in impurity profiling. A systematic approach is recommended:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by checking parameters like theoretical plates, tailing factor, and reproducibility for the main peak.

  • Blank Injection: Run a blank injection (mobile phase or sample solvent) to rule out contamination from the solvent or the system itself.

  • Spiking Study: If you have potential impurity standards, spike your sample with a small amount of a known impurity to see if the retention time of the unknown peak matches.

  • LC-MS Analysis: The most effective method for preliminary identification is Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass-to-charge ratio (m/z) of the unknown peak, giving a crucial clue to its molecular weight and potential structure.[5]

  • Forced Degradation Studies: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) can help determine if the impurity is a degradation product. An increase in the peak area under a specific stress condition suggests its origin.

  • Isolation and NMR: For complete structural elucidation of a significant unknown impurity, it may be necessary to isolate the compound using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Issue 1: Poor resolution between the main peak (this compound) and an impurity peak.

  • Possible Cause 1: Sub-optimal Mobile Phase Composition.

    • Solution: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve the resolution between closely eluting peaks. Experiment with small, incremental changes.

  • Possible Cause 2: Inappropriate pH of the Mobile Phase.

    • Solution: If your impurities have acidic or basic functional groups, their retention can be significantly altered by the pH of the mobile phase. Adjust the pH of the aqueous buffer to a value where the analyte and impurity have different charge states, which can enhance separation.

  • Possible Cause 3: Inadequate Column Chemistry.

    • Solution: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size. A longer column or one with a smaller particle size can also increase efficiency and resolution.

Issue 2: The appearance of new impurity peaks in a stability batch.

  • Possible Cause 1: Degradation of the API.

    • Solution: This suggests that the compound may be sensitive to storage conditions. Review the storage environment (temperature, humidity, light exposure). The degradation of nitroaromatic compounds can be complex.[6] Perform forced degradation studies to replicate the formation of the impurity and understand its degradation pathway.

  • Possible Cause 2: Interaction with Excipients or Container Closure System.

    • Solution: Investigate potential incompatibilities between the drug substance and any excipients in the formulation or leaching from the container. Analyze a sample of the API stored under the same conditions but without excipients to isolate the cause.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its related substances. Optimization will likely be required.

ParameterRecommended Conditions
Column C18, 4.6 mm x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Data Presentation

Table 1: Potential Process-Related Impurities
Impurity NamePotential Source
2-Chloro-5-nitropyridineUnreacted starting material
Diethyl malonateUnreacted starting material
Ethyl 2-(3-nitropyridin-2-yl)acetateIsomeric by-product from nitration
2-Hydroxy-5-nitropyridineHydrolysis of starting material
Table 2: Example HPLC Data Summary
Peak IDRetention Time (min)Relative Retention Time (RRT)Area %
Impurity 17.80.850.08
This compound9.21.0099.75
Impurity 211.51.250.12
Impurity 314.31.550.05

Visualizations

Impurity_Identification_Workflow start Unknown Peak Detected in HPLC check_system Verify System Suitability & Run Blank start->check_system is_real_peak Is it a real sample peak? check_system->is_real_peak system_issue Troubleshoot System/Solvent Contamination is_real_peak->system_issue No lc_ms Perform LC-MS Analysis is_real_peak->lc_ms Yes get_mass Obtain Molecular Weight lc_ms->get_mass propose_structure Propose Potential Structure(s) get_mass->propose_structure forced_degradation Conduct Forced Degradation Studies propose_structure->forced_degradation confirm_origin Confirm if Degradant or Process Impurity forced_degradation->confirm_origin process_impurity Process-Related Impurity confirm_origin->process_impurity Process degradant Degradation Product confirm_origin->degradant Degradant

Caption: Workflow for the identification of an unknown impurity.

HPLC_Troubleshooting start HPLC Analysis Issue Observed issue_type What is the issue? start->issue_type poor_res Poor Resolution issue_type->poor_res Resolution peak_tailing Peak Tailing issue_type->peak_tailing Tailing new_peaks Unexpected New Peaks issue_type->new_peaks New Peaks adjust_mobile_phase Adjust Organic/Aqueous Ratio poor_res->adjust_mobile_phase adjust_ph Modify Mobile Phase pH adjust_mobile_phase->adjust_ph change_column Try Different Column Chemistry adjust_ph->change_column check_column_health Check Column Health (voids, contamination) peak_tailing->check_column_health ph_mismatch Ensure Sample pH is compatible with Mobile Phase check_column_health->ph_mismatch run_blank Inject Blank Solvent new_peaks->run_blank check_degradation Investigate Sample Degradation run_blank->check_degradation

Caption: Decision tree for troubleshooting common HPLC issues.

References

Challenges in the scale-up synthesis of "Ethyl 2-(5-nitropyridin-2-YL)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 2-(5-nitropyridin-2-YL)acetate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of this compound.

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Low Yield of 5-Nitropyridine Intermediate 1. Inefficient Nitration: The electron-deficient pyridine ring is resistant to electrophilic substitution.[1][2] 2. Formation of Isomers: Nitration can occur at other positions on the pyridine ring. 3. Degradation of Starting Material: Harsh nitrating conditions (e.g., high temperatures) can lead to decomposition.1. Optimize Nitrating Agent & Conditions: - Use a stronger nitrating agent such as fuming nitric acid/sulfuric acid or dinitrogen pentoxide.[2][3] - Carefully control the reaction temperature, often requiring cooling during the addition of reagents.[4] - Consider a continuous flow setup for better temperature control and safety on a larger scale.[4] 2. Improve Regioselectivity: - The choice of starting material and directing groups can influence the position of nitration. - Employ alternative strategies like a dearomatization-rearomatization approach for better regiocontrol.[1] 3. Controlled Reagent Addition: Add the nitrating agent slowly and sub-surface to avoid localized overheating and degradation.
Incomplete Esterification 1. Equilibrium Limitation: The reaction may not be driven to completion. 2. Steric Hindrance: The substituent at the 2-position of the pyridine ring may hinder the reaction. 3. Deactivation by Nitro Group: The electron-withdrawing nitro group can reduce the nucleophilicity of the pyridine nitrogen, but may also affect the acidity of the acetic acid precursor.1. Water Removal: Use a Dean-Stark apparatus or a drying agent to remove water as it is formed, shifting the equilibrium towards the product. 2. Alternative Esterification Methods: - Convert the carboxylic acid to an acid chloride followed by reaction with ethanol. - Use a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide). 3. Catalyst Choice: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid) is used.
Formation of Impurities/Byproducts 1. Over-nitration: Introduction of more than one nitro group. 2. Side Reactions: The reactive intermediates may undergo polymerization or other side reactions. 3. Incomplete Reactions: Presence of unreacted starting materials or intermediates.1. Stoichiometry Control: Carefully control the stoichiometry of the nitrating agent. 2. Temperature and Mixing Control: Maintain a consistent temperature and ensure efficient mixing to avoid localized high concentrations of reagents. 3. Reaction Monitoring: Monitor the reaction progress using techniques like HPLC or TLC to determine the optimal reaction time.
Difficulties in Product Isolation and Purification 1. Product Oiling Out: The product may not crystallize easily. 2. Peak Tailing in Chromatography: The basic nature of the pyridine nitrogen can interact with the silica gel stationary phase, leading to poor separation.[5] 3. Low Recovery: The product may be lost during workup or purification.1. Optimize Crystallization: - Screen different solvent systems for recrystallization. - Consider using an anti-solvent to induce precipitation. 2. Chromatography Optimization: - Add a small amount of a basic modifier like triethylamine to the eluent to suppress the interaction with silica gel.[5] - Use an alternative stationary phase like alumina. 3. Workup Procedure: - Adjust the pH during aqueous workup to ensure the product is in a neutral form to be extracted into the organic layer. - Perform extractions with an appropriate solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the nitration of a pyridine derivative?

A1: The nitration of aromatic compounds is a highly exothermic reaction, which can lead to thermal runaway if not properly controlled. On a large scale, heat dissipation becomes a significant challenge. The use of strong acids and nitrating agents also poses a risk of corrosion and requires careful handling. It is crucial to have robust temperature control, an emergency quenching plan, and appropriate personal protective equipment. The use of continuous flow reactors can mitigate some of these risks by reducing the reaction volume at any given time.[4]

Q2: Why is direct nitration of pyridine challenging, and how does this affect the synthesis of this compound?

A2: The pyridine ring is electron-deficient due to the electronegative nitrogen atom. In acidic nitrating media, the nitrogen is protonated, further deactivating the ring towards electrophilic aromatic substitution.[2] This makes direct nitration difficult, often requiring harsh conditions and resulting in low yields.[2][6] For the synthesis of the target molecule, this means that the nitration step is a critical and potentially low-yielding part of the process, requiring careful optimization.

Q3: My product shows significant peak tailing during HPLC analysis. What is the cause and how can I fix it?

A3: Peak tailing for pyridine derivatives is commonly caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the surface of the silica-based HPLC column.[5] To resolve this, you can add a competing base like triethylamine to the mobile phase, or adjust the pH of the mobile phase to suppress the ionization of the silanol groups.[5] Using a column with end-capping or a different stationary phase can also improve peak shape.[5]

Q4: Are there alternative routes to introduce the nitro group at the 5-position of the pyridine ring?

A4: Yes, if direct nitration proves to be low-yielding or non-selective, alternative strategies can be employed. One approach is to start with a pre-functionalized pyridine, such as 2-amino-5-bromopyridine, and then perform a Sandmeyer reaction to introduce the nitro group. Another modern approach involves a dearomatization-rearomatization strategy, which can offer higher regioselectivity.[1]

Q5: How can I improve the efficiency of the esterification step on a large scale?

A5: To drive the esterification to completion, it is essential to remove the water that is formed as a byproduct. On a large scale, this is typically achieved using a Dean-Stark apparatus. Ensuring the use of a sufficient amount of a strong acid catalyst is also critical. If the direct esterification is still inefficient, converting the carboxylic acid intermediate to a more reactive species like an acid chloride before reacting with ethanol can significantly improve the yield and reaction time.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters and Outcomes

ParameterLab-Scale (10g)Scale-Up (1kg) - BatchScale-Up (1kg) - Flow
Nitration Temperature 0-5 °C5-15 °C (difficult to control)10 °C (stable)
Nitrating Agent Addition Time 30 minutes2 hoursN/A (continuous feed)
Yield of Nitropyridine Intermediate 75%55%80%
Purity of Crude Product 90%70% (more byproducts)92%
Esterification Reaction Time 8 hours16 hours12 hours
Overall Yield 65%40%72%
Major Impurity Unreacted starting material (5%)Dinitro-pyridine (15%)Unreacted starting material (4%)

Experimental Protocols & Visualizations

Illustrative Experimental Workflow

The following diagram outlines a common synthetic route for this compound, which involves the nitration of a suitable precursor followed by functionalization and esterification.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Side-chain Functionalization cluster_2 Step 3: Purification A 2-Methylpyridine C 2-Methyl-5-nitropyridine A->C Nitration B Nitrating Mixture (HNO3/H2SO4) D 2-Methyl-5-nitropyridine F This compound D->F Carboxylation & Esterification E 1. Strong Base (e.g., LDA) 2. Diethyl carbonate G Crude Product H Purified this compound G->H Purification I 1. Aqueous Workup 2. Column Chromatography 3. Recrystallization

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

The following diagram illustrates a logical approach to troubleshooting low yields in the synthesis.

G Start Low Yield Observed CheckNitration Analyze Nitration Step (Check crude NMR/HPLC) Start->CheckNitration NitrationIssue Issue in Nitration? CheckNitration->NitrationIssue CheckEsterification Analyze Esterification Step (Check crude NMR/HPLC) EsterificationIssue Issue in Esterification? CheckEsterification->EsterificationIssue NitrationIssue->CheckEsterification No OptimizeNitration Optimize Nitration: - Temperature Control - Reagent Stoichiometry - Mixing NitrationIssue->OptimizeNitration Yes OptimizeEsterification Optimize Esterification: - Water Removal - Catalyst Loading - Reaction Time EsterificationIssue->OptimizeEsterification Yes PurificationLoss Check Purification Step: - Analyze mother liquor - Optimize extraction pH - Check for product degradation EsterificationIssue->PurificationLoss No

Caption: A decision tree for troubleshooting low yield in the synthesis process.

References

Technical Support Center: Ethyl 2-(5-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and use of Ethyl 2-(5-nitropyridin-2-yl)acetate (CAS No. 174890-57-4).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the molecular formula C₉H₁₀N₂O₄.[1][][3] It is a useful research chemical, often employed as a building block in the synthesis of more complex molecules, particularly substituted pyridine derivatives which are significant in pharmaceutical and agricultural chemistry.[4]

Q2: What are the primary hazards associated with this compound?

Q3: How should I properly store this compound?

For short-term storage (1-2 weeks), it is recommended to keep the compound at -4°C. For longer periods (1-2 years), storage at -20°C is advised to maintain its stability.[7] The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

Q4: What are the general safety precautions for handling this compound?

When working with this compound, it is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[6] Avoid generating dust or aerosols. Keep the compound away from heat, sparks, and open flames.

Q5: How should I dispose of waste containing this chemical?

Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste. Do not empty into drains or release into the environment.

Quantitative Data

Chemical and Physical Properties

PropertyValueSource
CAS Number 174890-57-4[1][][3]
Molecular Formula C₉H₁₀N₂O₄[1][][3]
Molecular Weight 210.19 g/mol [1][]
Purity Min. 95% - 98%[1]
Melting Point 63 °C (for the thio-analog)[5]
Boiling Point 378.7 °C (predicted, for the thio-analog)[5]

Storage Conditions

DurationTemperature
Short-term (1-2 weeks)-4°C
Long-term (1-2 years)-20°C

Experimental Protocols

General Protocol for Saponification and Subsequent Reaction

This protocol provides a general methodology for the saponification of the ethyl ester to the corresponding carboxylate, which can then be used in subsequent reactions such as decarboxylative functionalization. This is adapted from a procedure for the methyl ester analog.[4]

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Anhydrous solvent for subsequent reaction (e.g., THF)

  • Electrophilic reagent for subsequent reaction

Procedure:

  • Saponification:

    • Dissolve this compound in a mixture of methanol and water.

    • Add lithium hydroxide and stir the mixture at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, remove the solvents under reduced pressure to obtain the crude lithium pyridylacetate salt.

  • Subsequent Reaction (e.g., Decarboxylative Functionalization):

    • To the residue from the previous step, add an anhydrous solvent (e.g., THF).

    • Add the desired electrophilic reagent.

    • Stir the reaction mixture at room temperature for the appropriate time, monitoring by TLC.

    • Upon completion, proceed with the appropriate aqueous workup and purification by column chromatography.

Troubleshooting Guides

Troubleshooting Common Issues in Reactions

SymptomPossible CauseSuggested Solution
Low or No Reaction Inactive reagents.Use fresh, high-purity starting materials and reagents. Ensure anhydrous conditions if the reaction is moisture-sensitive.
Insufficient reaction temperature.Gradually increase the reaction temperature and monitor the progress by TLC.
Formation of Multiple Byproducts Side reactions due to the reactive nitro group.Consider running the reaction at a lower temperature. Use milder reagents if possible.
Hydrolysis of the ester group.Ensure anhydrous conditions during the reaction setup and workup.
Decarboxylation of the acetate.[6][8]Avoid excessive heating. Use mild acidic or basic conditions during workup.
Difficulty in Product Purification Tailing on silica gel column chromatography.[9]Add a small amount of a modifier like triethylamine to the eluent to suppress the basicity of the pyridine nitrogen.
Co-elution of impurities.Try a different solvent system for chromatography or consider purification by recrystallization if the product is a solid.
Product is a yellow or off-white solid.This may be due to trace impurities. Consider recrystallization or treatment with activated carbon.[10]
Exothermic Reaction Rapid addition of reagents.Add reagents dropwise, especially at the beginning of the reaction.
Insufficient cooling.Use an ice bath or other cooling methods to maintain a stable reaction temperature.

Visualizations

Experimental_Workflow cluster_saponification Saponification cluster_functionalization Decarboxylative Functionalization start This compound reagents1 LiOH, MeOH/H₂O start->reagents1 1. stir Stir at RT reagents1->stir monitor1 Monitor by TLC stir->monitor1 evaporate Evaporate Solvents monitor1->evaporate Reaction Complete product1 Lithium Pyridylacetate evaporate->product1 reagents2 Anhydrous Solvent, Electrophile product1->reagents2 2. stir2 Stir at RT reagents2->stir2 monitor2 Monitor by TLC stir2->monitor2 workup Aqueous Workup monitor2->workup Reaction Complete purify Column Chromatography workup->purify final_product Final Product purify->final_product

Caption: Experimental workflow for the saponification and subsequent functionalization of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions low_yield Low Yield / No Reaction inactive_reagents Inactive Reagents low_yield->inactive_reagents low_temp Low Temperature low_yield->low_temp byproducts Multiple Byproducts side_reactions Side Reactions byproducts->side_reactions hydrolysis Ester Hydrolysis byproducts->hydrolysis decarboxylation Decarboxylation byproducts->decarboxylation purification_issue Purification Difficulty tailing Tailing on Silica purification_issue->tailing coelution Impurity Co-elution purification_issue->coelution fresh_reagents Use Fresh Reagents inactive_reagents->fresh_reagents increase_temp Increase Temperature low_temp->increase_temp milder_conditions Use Milder Conditions side_reactions->milder_conditions anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous avoid_heat Avoid Excessive Heat decarboxylation->avoid_heat add_base Add Base to Eluent tailing->add_base change_solvent Change Chromatography Solvent System coelution->change_solvent

Caption: Troubleshooting logic for common issues encountered during reactions with this compound.

References

Technical Support Center: Crystallization of Ethyl 2-(5-nitropyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of Ethyl 2-(5-nitropyridin-2-YL)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful crystallization of this compound?

The selection of an appropriate solvent system is the most critical factor. An ideal solvent will dissolve the compound completely at an elevated temperature but exhibit low solubility at lower temperatures, allowing for crystal formation upon cooling. For a compound like this compound, which contains a pyridine ring, a nitro group, and an ester, a range of solvents from polar aprotic (e.g., ethyl acetate, acetone) to polar protic (e.g., ethanol, methanol) should be screened.[1] Mixed solvent systems, often a "good" solvent paired with a miscible "anti-solvent" in which the compound is poorly soluble, can also be highly effective.

Q2: My compound, this compound, is not crystallizing from solution. What steps can I take to induce crystallization?

If crystals do not form, the solution is likely not sufficiently supersaturated.[2] Several techniques can be employed to induce crystallization:

  • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. This can create microscopic scratches that serve as nucleation sites for crystal growth.[2][3]

  • Seeding: Introduce a tiny crystal of this compound (a "seed crystal") into the supersaturated solution. This provides a template for further crystal growth.[2]

  • Concentration: Slowly evaporate the solvent to increase the concentration of the compound. This can be done by leaving the container partially open in a fume hood or by gentle heating.[2]

  • Cooling: Reduce the temperature of the solution by placing it in an ice bath or a refrigerator to decrease the solubility of the compound.[2]

Q3: What does it mean if my compound "oils out" during crystallization, and how can I prevent this?

"Oiling out" occurs when the compound separates from the solution as a liquid oil instead of a solid crystalline material.[2][3][4] This often happens if the melting point of the compound is lower than the temperature of the solution during crystallization or if there is a high concentration of impurities.[2][3] To address this:

  • Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]

  • Consider using a solvent with a lower boiling point.

  • Ensure the starting material is of high purity.[2]

Q4: The crystallization process is happening too quickly, resulting in small or impure crystals. How can I slow it down?

Rapid crystallization can trap impurities within the crystal lattice.[3] To promote the formation of larger, purer crystals, the rate of crystallization should be controlled. An ideal crystallization process involves the initial appearance of crystals within about 5 minutes, followed by continued growth over a 20-minute period.[3] To slow down crystallization:

  • Reheat the solution and add a small excess of the solvent to slightly reduce the supersaturation.[3]

  • Ensure a slow cooling process. Insulate the flask to allow it to cool to room temperature gradually before any further cooling in an ice bath.

Q5: My final yield of crystalline this compound is very low. What are the possible causes and solutions?

A low yield can result from several factors:

  • Using too much solvent: An excessive amount of solvent will retain a significant portion of the compound in the mother liquor.[3] If the mother liquor is available, you can try to concentrate it to recover more product.[3]

  • Premature filtration: Filtering the crystals before crystallization is complete will result in a lower yield. Ensure the solution has been given adequate time to crystallize at the reduced temperature.

  • Inappropriate solvent choice: The compound may have a relatively high solubility in the chosen solvent even at low temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form 1. Solution is not supersaturated. 2. Insufficient nucleation sites.1. Concentrate the solution by slow evaporation. 2. Cool the solution to a lower temperature. 3. Scratch the inside of the flask with a glass rod. 4. Add a seed crystal.
"Oiling Out" (Formation of a liquid instead of solid) 1. The compound's melting point is lower than the solution temperature.[2][3] 2. High concentration of impurities.[2] 3. Cooling is too rapid.1. Reheat to dissolve the oil, add more solvent, and cool slowly.[2] 2. Use a solvent with a lower boiling point. 3. Further purify the crude material before crystallization.
Poor Crystal Quality (e.g., small, needle-like, or aggregated) 1. Nucleation rate is too high. 2. Presence of impurities. 3. Rapid cooling or evaporation.1. Decrease the level of supersaturation (use slightly more solvent or cool more slowly). 2. Ensure the starting material has high purity. 3. Experiment with different solvents or solvent mixtures.
Low Yield 1. Too much solvent was used.[3] 2. Premature filtration of crystals.1. If the mother liquor is available, concentrate it to recover more compound.[3] 2. Allow sufficient time for crystallization to complete at a low temperature.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization
  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane) dropwise, starting with 0.5 mL.

  • Observe the solubility at room temperature.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a warm water bath and observe if it dissolves.

  • If the compound dissolves upon heating, allow the test tube to cool slowly to room temperature and then place it in an ice bath.

  • Observe for the formation of crystals. An ideal solvent will dissolve the compound when hot and yield a good quantity of crystals upon cooling.

Protocol 2: Single Solvent Recrystallization
  • In an Erlenmeyer flask, add the crude this compound.

  • Add a minimal amount of the chosen "good" solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.

  • If any insoluble impurities remain, perform a hot filtration.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Protocol 3: Solvent/Anti-Solvent Crystallization
  • Dissolve the crude this compound in a minimal amount of a "good" solvent (a solvent in which it is highly soluble).

  • Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid (cloudy).

  • Gently warm the solution until the turbidity just disappears.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and air dry.

Visual Guides

Crystallization_Troubleshooting_Workflow start Start with Supersaturated Solution observe Observe for Crystal Formation start->observe crystals_ok High-Quality Crystals Formed observe->crystals_ok Yes no_crystals No Crystals Form observe->no_crystals No oiling_out Compound Oils Out observe->oiling_out Oils Out poor_quality Poor Quality Crystals observe->poor_quality Poor Quality end End: Pure Crystals crystals_ok->end induce Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution - Cool Further no_crystals->induce reheat_add_solvent Reheat to Dissolve, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent slow_cooling Slow Down Cooling, Use Less Supersaturation poor_quality->slow_cooling induce->observe reheat_add_solvent->observe slow_cooling->observe

Caption: Troubleshooting workflow for common crystallization problems.

Solvent_Selection_Logic start Start: Crude Compound test_solubility_rt Test Solubility in Solvent at Room Temperature start->test_solubility_rt soluble_rt Soluble at RT test_solubility_rt->soluble_rt Yes insoluble_rt Insoluble/Slightly Soluble at RT test_solubility_rt->insoluble_rt No good_for_antisolvent Good 'Good Solvent' for Anti-Solvent System soluble_rt->good_for_antisolvent heat_solution Heat Solution insoluble_rt->heat_solution dissolves_hot Dissolves when Hot heat_solution->dissolves_hot Yes insoluble_hot Insoluble when Hot heat_solution->insoluble_hot No cool_solution Cool Solution dissolves_hot->cool_solution bad_solvent Poor Solvent - Try Another insoluble_hot->bad_solvent crystals_form Crystals Form cool_solution->crystals_form Yes no_crystals No Crystals Form cool_solution->no_crystals No good_solvent Good Single Solvent Candidate crystals_form->good_solvent consider_antisolvent Consider for Anti-Solvent or Try Another Solvent no_crystals->consider_antisolvent

Caption: Decision logic for selecting a suitable crystallization solvent.

References

Validation & Comparative

A Comparative Analysis of Ethyl 2-(5-nitropyridin-2-YL)acetate and its Methyl Ester Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the potential pharmacological differences between Ethyl 2-(5-nitropyridin-2-YL)acetate and Mthis compound, based on established structure-activity relationships and prodrug design principles.

The 5-nitropyridine scaffold is a known pharmacophore present in a variety of compounds exhibiting a range of biological activities, including anticancer and antimicrobial effects. The acetate side chain offers a handle for derivatization, with the ester group playing a crucial role in modulating the molecule's properties. Often, ester derivatives of a carboxylic acid-containing drug are developed as prodrugs to enhance properties such as membrane permeability and oral bioavailability. In the body, these esters are typically hydrolyzed by esterase enzymes to release the active carboxylic acid. The rate and extent of this hydrolysis can be influenced by the nature of the ester group, in this case, ethyl versus methyl.

Comparative Analysis: Physicochemical and Pharmacokinetic Considerations

The primary difference between the two molecules lies in the alkyl group of the ester functionality. This seemingly minor variation can have a cascade of effects on the compound's behavior in a biological system. The following table summarizes the anticipated differences based on general principles of medicinal chemistry.

FeatureMthis compoundThis compoundRationale and Potential Implications
Lipophilicity (LogP) LowerHigherThe addition of a methylene group in the ethyl ester increases its lipophilicity. This could lead to enhanced cell membrane permeability and potentially better absorption.
Steric Hindrance LowerHigherThe ethyl group is bulkier than the methyl group. This can influence the binding affinity to target proteins and the rate of enzymatic hydrolysis.
Rate of Hydrolysis Potentially FasterPotentially SlowerMethyl esters are generally more susceptible to hydrolysis by esterases than ethyl esters due to lower steric hindrance[1]. A faster conversion to the active carboxylic acid could lead to a more rapid onset of action but potentially a shorter duration of effect.
Metabolic Stability LowerHigherDue to the potentially faster rate of hydrolysis, the methyl ester may exhibit lower stability in plasma and tissues rich in esterases[1].
Cytotoxicity Potentially More PronouncedPotentially Less PronouncedIn some instances, methyl esters have been observed to exhibit higher cytotoxicity compared to their ethyl counterparts, which could be advantageous for applications like anticancer therapy[2].
Anti-inflammatory Activity Potentially LowerPotentially HigherConversely, some studies have shown ethyl esters to possess more potent anti-inflammatory properties than their methyl analogs[2].

Potential Signaling Pathways and Biological Activity

Given that nitropyridine derivatives have been investigated for their anticancer properties, it is plausible that Ethyl and Mthis compound could exert their effects through various signaling pathways implicated in cancer progression. These may include the induction of apoptosis, inhibition of cell proliferation, or interference with cell signaling cascades. The differential pharmacokinetics of the two esters could lead to varying concentrations of the active carboxylic acid at the target site, thereby influencing the overall biological response.

metabolic_pathway Ester_Prodrug Ethyl/Mthis compound (Lipophilic, Membrane Permeable) Metabolism Esterase-mediated Hydrolysis Ester_Prodrug->Metabolism In vivo Active_Drug 2-(5-nitropyridin-2-YL)acetic acid (Active Form) Metabolism->Active_Drug

Figure 1: General metabolic activation pathway of ester prodrugs.

Experimental Protocols: A Roadmap for Comparative Evaluation

To empirically determine the differences in biological activity between this compound and its methyl ester analog, a series of well-defined experiments are necessary. The following is a representative protocol for an in vitro cytotoxicity assay, a common starting point for evaluating potential anticancer agents.

Representative Experimental Protocol: MTT Cytotoxicity Assay

1. Objective: To determine and compare the cytotoxic effects of this compound and Mthis compound on a selected cancer cell line (e.g., HeLa, MCF-7, or A549).

2. Materials:

  • This compound and Mthis compound
  • Selected cancer cell line
  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
  • Fetal Bovine Serum (FBS)
  • Penicillin-Streptomycin solution
  • Trypsin-EDTA
  • Phosphate Buffered Saline (PBS)
  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
  • Dimethyl sulfoxide (DMSO)
  • 96-well microplates
  • CO2 incubator (37°C, 5% CO2)
  • Microplate reader

3. Procedure:

  • Cell Culture: Maintain the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
  • Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count, and seed 5 x 10³ cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
  • Incubation: Incubate the plates for 48 or 72 hours.
  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Hypothetical Experimental Workflow

The following diagram outlines a logical progression of experiments to comprehensively compare the two analogs.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_A This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) on multiple cell lines Compound_A->Cytotoxicity Compound_B Mthis compound Compound_B->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Apoptosis assays, Cell cycle analysis) Cytotoxicity->Mechanism Stability Plasma Stability Assay Mechanism->Stability PK_Studies Pharmacokinetic Studies in animal models Stability->PK_Studies Efficacy Xenograft Tumor Model Efficacy Studies PK_Studies->Efficacy

Figure 2: A proposed experimental workflow for the comparative evaluation.

Conclusion

In the absence of direct comparative studies, a theoretical analysis suggests that this compound and Mthis compound are likely to exhibit distinct pharmacological profiles. The ethyl ester, being more lipophilic, may show enhanced cell permeability but potentially slower conversion to the active acid, leading to a different pharmacokinetic and pharmacodynamic outcome compared to the methyl ester. The methyl ester's lower steric hindrance might lead to faster hydrolysis and potentially higher cytotoxicity.

This guide provides a framework for researchers and drug development professionals to design and execute studies that can elucidate the specific activities of these two compounds. The provided experimental protocol and workflow offer a starting point for a systematic investigation that could uncover a lead compound with an optimized therapeutic profile for further development. The nitropyridine core holds promise, and a detailed understanding of how simple ester modifications fine-tune its activity is a critical step in harnessing its full potential.

References

Comparing the biological activity of "Ethyl 2-(5-nitropyridin-2-YL)acetate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Nitropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of "Ethyl 2-(5-nitropyridin-2-YL)acetate" is limited in publicly available literature. This guide provides a comparative overview of the biological activities of structurally related nitropyridine derivatives to infer potential therapeutic applications and guide future research.

The pyridine nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro group to the pyridine ring can significantly modulate its electronic properties and biological function, making nitropyridine derivatives a subject of considerable interest in drug discovery.

Anticancer Activity of Nitropyridine Derivatives

Several studies have highlighted the potential of nitropyridine derivatives as anticancer agents. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

Nitropyridine-linked 4-arylidenethiazolidin-4-ones have demonstrated high selectivity against certain cancer types. For instance, a derivative with a methoxy (OMe) group showed activity against MCF-7 breast cancer cells with an IC50 of 6.41 μM, while a piperidine derivative was active against HepG2 liver cancer cells with an IC50 of 7.63 μM. Furthermore, 3-nitropyridine analogues have been identified as a novel class of microtubule-targeting agents that induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization by binding to the colchicine-site of tubulin. These compounds have shown potent anti-cancer effects across a broad range of cancer types.

Other pyridine derivatives have also been reported to have significant anticancer activity. For example, some newly synthesized pyridine, pyrane, and pyrimidine derivatives exhibited notable in vitro antitumor activities at low concentrations against 59 different human tumor cell lines. Specifically, certain derivatives were highly selective in inhibiting leukemia cell lines.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various nitropyridine and related pyridine derivatives from the literature.

Compound ClassCancer Cell LineActivity (IC50/GI50)Reference
Nitropyridine-linked 4-arylidenethiazolidin-4-onesMCF-7 (Breast)6.41 μM
HepG2 (Liver)7.63 μM
3-Nitropyridine analoguesVariousLow μM range
Pyridine derivativesLeukemialog10 GI50 = -4.7
1-Methyl-3-nitropyridine chloride (MNP)HL60 (Leukemia)Similar to MDR counterparts

Antimicrobial Activity of Nitropyridine Derivatives

Nitropyridine derivatives have also been investigated for their antimicrobial properties against a spectrum of bacteria and fungi. The nitro group can play a crucial role in the antimicrobial mechanism, often through bioreduction to reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.

For example, novel 3(5)-nitropyridines functionalized with azole or pyridazine moieties have shown moderate antibacterial activity against S. aureus and E. coli. Additionally, certain nitropyridine-containing complexes have demonstrated antimicrobial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli, with efficacy comparable to ciprofloxacin. Another study reported that newly synthesized nitropyridine derivatives exhibited moderate to good antibacterial and antifungal activities against a panel of microorganisms, with some silver complexes of these ligands showing particular promise.

Comparative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) values for several nitropyridine derivatives against various microorganisms.

Compound ClassMicroorganismActivity (MIC in μg/mL)Reference
Nitropyridine-containing complexesS. aureus, B. subtilis, P. aeruginosa, E. coliMean zone diameters of 9.1–17.9 mm
Pyridoxazinone derivativesE. faecalis7.8
S. aureus31.2
C. albicans, C. glabrata, C. tropicalis62.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assessing the anticancer and antimicrobial activities of novel compounds.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., "this compound" derivatives) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

To further illustrate the experimental processes and potential mechanisms, the following diagrams are provided.

experimental_workflow_anticancer cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Add Compound Dilutions to Cells compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Dissolve Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance formazan_solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

signaling_pathway_apoptosis cluster_cell Cancer Cell compound Nitropyridine Derivative ros Increased ROS Production compound->ros stress Cellular Stress ros->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Membrane Depolarization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction by a nitropyridine derivative.

A Comparative Guide to Analytical Methods for Purity Assessment of Ethyl 2-(5-nitropyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Ethyl 2-(5-nitropyridin-2-YL)acetate is a critical step in the drug development pipeline. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive comparison of key analytical methodologies for assessing the purity of this compound, complete with experimental protocols and data presentation guidelines.

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the analytical throughput. The most widely employed techniques for impurity profiling in the pharmaceutical industry include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated mass spectrometry techniques.[1][3] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy also play a crucial role in structural elucidation and quantification.[3]

Comparison of Key Analytical Methods

The following table summarizes and compares the primary analytical techniques suitable for the purity assessment of this compound.

Method Principle Primary Application for Purity Assessment Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Quantification of the main component and separation of non-volatile and thermally labile impurities.[3][4]High resolution and sensitivity, suitable for a wide range of compounds, established as a "gold standard" for purity analysis.[1]May require method development to optimize separation, especially for complex mixtures.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[3][5]High sensitivity for volatile compounds, excellent separation efficiency.[6]Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Identification and quantification of impurities, especially at trace levels. Provides molecular weight and structural information.[1][3][7]High sensitivity and selectivity, enables the identification of unknown impurities.[3][8]Higher instrumentation cost and complexity compared to standalone HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Integrates the separation of GC with the detection of MS.Identification and quantification of volatile and semi-volatile impurities.[2][3]Provides definitive identification of volatile impurities.Limited to thermally stable and volatile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Utilizes the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.Absolute quantification of the main component and impurities without the need for a reference standard of the impurity.[9]High precision and accuracy, provides structural information, non-destructive.[9][10]Lower sensitivity compared to chromatographic methods, may be complex for mixtures with overlapping signals.

Experimental Protocols

The following are detailed, generalized protocols for the key analytical methods. These should serve as a starting point and will require optimization and validation for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

This protocol outlines a general reversed-phase HPLC method, which is typically the first choice for non-volatile organic molecules.

  • Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector and a data acquisition system.

  • Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient will need to be optimized to achieve separation of the main peak from all impurity peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV maximum of this compound should be determined and used for detection. A PDA detector can monitor a range of wavelengths to detect impurities with different chromophores.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Gas Chromatography (GC) for Residual Solvent Analysis

This protocol is designed to detect and quantify volatile residual solvents that may be present from the synthesis process.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A capillary column suitable for solvent analysis (e.g., DB-624, 30 m x 0.53 mm, 3.0 µm film thickness).[11]

  • Carrier Gas: Nitrogen or Helium at an appropriate flow rate.[11]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Start at 40 °C for 5 minutes, then ramp up to 240 °C at a rate of 10 °C/min, and hold for 5 minutes. This program should be optimized based on the expected solvents.

  • Headspace Sampler Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add a suitable solvent (e.g., DMSO or DMF) and seal the vial.

  • Data Analysis: Quantification is performed using an external standard calibration curve for each potential residual solvent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification

This protocol is aimed at identifying and structurally characterizing unknown impurities.

  • Instrumentation: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[8]

  • Chromatographic Conditions: Similar to the HPLC protocol, but using MS-compatible mobile phases (e.g., formic acid or ammonium formate buffers).[8]

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes to ensure detection of a wide range of impurities.

    • Scan Mode: Full scan MS to detect all ions, followed by data-dependent MS/MS to obtain fragmentation patterns for structural elucidation.[7]

  • Data Analysis: The accurate mass measurements from the full scan are used to determine the elemental composition of the impurities.[7] The fragmentation patterns from the MS/MS scans are used to propose the chemical structures of the impurities.[7]

Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol provides a method for determining the absolute purity of the compound without a specific reference standard for the analyte itself.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) that has a resonance that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • NMR Acquisition Parameters:

    • Pulse Sequence: A simple 1D proton experiment.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Logical Workflow for Method Selection

The selection of the most appropriate analytical method or combination of methods is a critical decision. The following diagram illustrates a logical workflow for this process.

Analytical Method Selection Workflow Workflow for Purity Assessment Method Selection start Define Analytical Goal (e.g., Routine QC, Impurity ID, Absolute Purity) routine_qc Routine Quality Control start->routine_qc Routine Check impurity_id Impurity Identification & Structure Elucidation start->impurity_id Unknown Peaks Present absolute_purity Absolute Purity Determination start->absolute_purity Reference Standard Quantification hplc HPLC with UV/PDA (Area Percent Purity) routine_qc->hplc gc GC-FID (Residual Solvents) routine_qc->gc lc_ms LC-HRMS/MS (Accurate Mass & Fragmentation) impurity_id->lc_ms nmr qNMR (Quantitative NMR) absolute_purity->nmr report Final Purity Report hplc->report gc->report lc_ms->report nmr->report

Caption: Logical workflow for selecting the appropriate analytical method.

Signaling Pathway for Impurity Identification

The process of identifying an unknown impurity often follows a structured pathway of analysis and data interpretation.

Impurity Identification Pathway Pathway for Unknown Impurity Identification start Detection of Unknown Peak in Chromatogram lc_ms_analysis LC-HRMS Analysis start->lc_ms_analysis confirmation Confirm Structure by Co-injection/Spectral Match ms_data Obtain Accurate Mass (Full Scan MS) lc_ms_analysis->ms_data msms_data Obtain Fragmentation Pattern (MS/MS) lc_ms_analysis->msms_data elemental_comp Determine Elemental Composition ms_data->elemental_comp structure_proposal Propose Putative Structure(s) msms_data->structure_proposal elemental_comp->structure_proposal synthesis Synthesize Proposed Structure (Reference) structure_proposal->synthesis synthesis->confirmation

Caption: Step-by-step pathway for impurity identification.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 2-(5-nitropyridin-2-YL)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported in vitro and in vivo biological activities of derivatives of Ethyl 2-(5-nitropyridin-2-YL)acetate. While specific data for the parent compound is limited in publicly available literature, this document consolidates and compares experimental findings for structurally related nitropyridine derivatives, offering insights into their potential as therapeutic agents. The information is presented to facilitate objective comparison with alternative compounds and to provide detailed experimental context.

In Vitro Efficacy: A Comparative Analysis

The in vitro activities of various nitropyridine derivatives have been evaluated across several biological assays, including anticancer, antimicrobial, and enzyme inhibitory screenings. The following tables summarize the quantitative data for these compounds and relevant alternatives.

Anticancer Cytotoxicity

Recent studies have highlighted the potent anticancer effects of 3-nitropyridine analogues, which are structurally related to the target compound class. These derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, with a mechanism of action linked to microtubule destabilization.[1]

Table 1: In Vitro Anticancer Activity of 3-Nitropyridine Analogues [1][2]

Compound IDCancer Cell LineIC50 (nM)Alternative Compound (Vincristine) IC50 (nM)
4AZA2891 Jurkat (T-cell leukemia)15 ± 35 ± 1
A549 (Lung carcinoma)20 ± 58 ± 2
HCT116 (Colon carcinoma)25 ± 610 ± 3
4AZA2996 Jurkat (T-cell leukemia)8 ± 25 ± 1
A549 (Lung carcinoma)12 ± 38 ± 2
HCT116 (Colon carcinoma)18 ± 410 ± 3

IC50 values represent the concentration required to inhibit 50% of cell growth and are expressed as the mean ± standard deviation from multiple experiments.[1]

Antimicrobial Activity

Nitropyridine derivatives have been investigated for their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: In Vitro Antimicrobial Activity of Pyridine Derivatives [3][4][5][6][7]

Compound ClassMicrobial StrainMIC (µg/mL)Alternative Compound (Ampicillin) MIC (µg/mL)
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines Escherichia coli0.2 - 1.33.12
Staphylococcus aureus0.5 - 2.50.78
Imidazo[4,5-b]pyridine derivatives Bacillus cereus0.071.56
Escherichia coli>53.12

MIC values represent the lowest concentration of the compound that inhibits visible growth of the microorganism.

Urease Inhibition

Certain nitropyridine derivatives have shown potential as urease inhibitors, which is a therapeutic target for infections caused by Helicobacter pylori.

Table 3: In Vitro Urease Inhibitory Activity [8][9][10][11][12][13]

Compound Class/IDUrease SourceIC50 (µM)Alternative Compound (Thiourea) IC50 (µM)
5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivative (5-nitropyridin-2-yl) Jack Bean29.21 ± 0.9821.25 ± 0.15
Benzimidazole-hydrazone Schiff bases Jack Bean7.20 ± 0.5922.12 ± 1.20
Phenylurea-pyridinium hybrids Jack Bean4.08 - 6.2023.00 ± 0.84

IC50 values represent the concentration required to inhibit 50% of the enzyme activity.

In Vivo Efficacy: A Comparative Analysis

In vivo studies provide crucial information on the efficacy and safety of compounds in a whole organism. The following sections present data from preclinical animal models for anticancer and anti-inflammatory activities of nitropyridine derivatives.

Anticancer Efficacy in a Xenograft Model

The in vivo anticancer potential of 3-nitropyridine analogues has been demonstrated in a murine heterotopic xenograft model of colon cancer.[1][2]

Table 4: In Vivo Anticancer Efficacy of 4AZA2891 [1][2][14][15][16][17]

Treatment GroupDosage and AdministrationTumor Growth Inhibition (%)
Vehicle Control DMSO, intravenous0
4AZA2891 10 mg/kg, intravenousEffective inhibition of cancer growth

Tumor growth inhibition is a key parameter to assess in vivo anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory properties of pyridine derivatives have been assessed using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.

Table 5: In Vivo Anti-inflammatory Activity of Pyridine Derivatives [18][19][20][21][22]

Compound Class/IDAnimal ModelDose (mg/kg)Paw Edema Inhibition (%)Alternative Compound (Indomethacin) Inhibition (%)
3-hydroxy pyridine-4-one derivative A Rat206760
Thiazolo[4,5-b]pyridin-2-one derivative 8 RatNot specified53.440.9 (Ibuprofen)
Pyrrolopyrimidine derivative 5b RatNot specified73.54Not specified (Ibuprofen)

Percentage inhibition of paw edema is measured at a specific time point after carrageenan administration.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, HCT116, Jurkat) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and serially diluted to the desired concentrations. The cells are treated with the compounds for 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined from the dose-response curves.

In Vivo Carrageenan-Induced Paw Edema Assay
  • Animal Model: Male Wistar rats (180-200 g) are used for the study.

  • Compound Administration: The test compounds or the standard drug (e.g., indomethacin) are administered intraperitoneally 30 minutes before the induction of inflammation.[21]

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[21]

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with the vehicle control group.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of nitropyridine derivatives.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies synthesis Synthesis of Nitropyridine Derivatives cytotoxicity Cytotoxicity Assays (MTT, LDH) synthesis->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) synthesis->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Urease) synthesis->enzyme lead_selection Lead Compound Selection cytotoxicity->lead_selection antimicrobial->lead_selection enzyme->lead_selection anticancer Anticancer Efficacy (Xenograft Model) lead_selection->anticancer anti_inflammatory Anti-inflammatory Activity (Paw Edema Model) lead_selection->anti_inflammatory toxicity Toxicology Studies lead_selection->toxicity

Caption: General experimental workflow for the evaluation of nitropyridine derivatives.

signaling_pathway cluster_cell Cancer Cell compound 3-Nitropyridine Analogue tubulin Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization tubulin->microtubule Inhibition mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: Proposed signaling pathway for the anticancer activity of 3-nitropyridine analogues.

References

Navigating the Structure-Activity Landscape of Nitropyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of compounds derived from a 2-substituted-5-nitropyridine scaffold, offering insights into how subtle molecular modifications can significantly impact biological efficacy. While direct SAR studies on Ethyl 2-(5-nitropyridin-2-yl)acetate are not extensively available in the public domain, this guide draws upon analogous 2-substituted-5-nitropyridine derivatives to illuminate key principles of their SAR.

Nitropyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their versatile biological activities. They serve as crucial intermediates in the synthesis of a wide array of therapeutic agents, including those with antimicrobial, anticancer, and kinase inhibitory properties. The electron-withdrawing nature of the nitro group profoundly influences the chemical reactivity and biological interactions of the pyridine ring, making it a key pharmacophoric element.

Comparative Analysis of Biological Activity

To illustrate the principles of SAR within the 2-substituted-5-nitropyridine class, we will examine a series of hypothetical analogs and their corresponding biological activities against a target protein. The following table summarizes the quantitative data, showcasing how modifications to the substituent at the 2-position of the 5-nitropyridine ring influence inhibitory potency.

Compound IDR-Group at C-2 PositionMolecular Weight ( g/mol )IC50 (µM)
ENP-001 (Parent) -CH2COOEt210.1815.2
ENP-002 -CH2COOH182.138.5
ENP-003 -CONH2167.125.1
ENP-004 -CONH-CH3181.153.8
ENP-005 -CONH-Ph243.221.2
ENP-006 -CONH-(4-Cl-Ph)277.670.8
ENP-007 -H124.10> 100

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Structure-Activity Relationship Insights

The data reveals several key trends:

  • Importance of the C-2 Substituent: The parent compound, with a simple hydrogen at the C-2 position (ENP-007), is inactive, highlighting the necessity of a substituent at this position for biological activity.

  • Ester Hydrolysis: Conversion of the ethyl ester in the parent compound (ENP-001) to the corresponding carboxylic acid (ENP-002) leads to a modest increase in potency. This may be due to the formation of a more favorable interaction with the target protein or improved solubility.

  • Amide Moiety Enhances Potency: Replacing the ester/acid functionality with a primary amide (ENP-003) results in a significant improvement in activity. This suggests that the amide group may be involved in a crucial hydrogen bonding interaction with the target.

  • N-Alkylation and N-Arylation of the Amide: Further substitution on the amide nitrogen leads to a progressive increase in potency. The N-methyl amide (ENP-004) is more active than the primary amide, and the N-phenyl amide (ENP-005) is even more potent. This indicates that a larger, hydrophobic substituent is well-tolerated and likely occupies a hydrophobic pocket in the target's binding site.

  • Effect of Phenyl Ring Substitution: The introduction of an electron-withdrawing chloro group at the para-position of the phenyl ring (ENP-006) further enhances the inhibitory activity. This suggests that electronic effects on the phenyl ring can modulate the binding affinity.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a typical SAR study of this nature.

General Synthesis of 2-Substituted-5-Nitropyridine Analogs

The synthesis of the target compounds would typically commence from a common intermediate, such as 2-chloro-5-nitropyridine. The ester, carboxylic acid, and amide derivatives can be prepared through standard synthetic transformations. For example, the synthesis of the amide derivatives would involve the amidation of a 5-nitropyridine-2-carboxylic acid intermediate with the appropriate amine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide). The reaction mixture would be stirred at room temperature for a specified period, followed by aqueous workup and purification by column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase would be determined using a biochemical assay. A typical protocol would involve the incubation of the kinase enzyme, a fluorescently labeled peptide substrate, and ATP in a buffer solution. The test compounds, dissolved in DMSO, would be added at various concentrations. The reaction would be initiated by the addition of ATP and allowed to proceed for a set time at a controlled temperature. The reaction would then be stopped, and the extent of peptide phosphorylation would be quantified by measuring the fluorescence signal. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, would be calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizing Structure-Activity Relationships

The logical flow of the structure-activity relationship can be visualized using a Graphviz diagram.

SAR_Flow cluster_scaffold Core Scaffold cluster_modifications Modifications at C-2 Scaffold 5-Nitropyridine Ester -CH2COOEt (ENP-001) IC50: 15.2 µM Scaffold->Ester Initial Hit Acid -CH2COOH (ENP-002) IC50: 8.5 µM Ester->Acid Hydrolysis Amide -CONH2 (ENP-003) IC50: 5.1 µM Acid->Amide Amidation N_Me_Amide -CONH-CH3 (ENP-004) IC50: 3.8 µM Amide->N_Me_Amide N-Alkylation N_Ph_Amide -CONH-Ph (ENP-005) IC50: 1.2 µM N_Me_Amide->N_Ph_Amide N-Arylation N_ClPh_Amide -CONH-(4-Cl-Ph) (ENP-006) IC50: 0.8 µM N_Ph_Amide->N_ClPh_Amide Substitution

Caption: SAR progression from the initial ester hit to a potent N-aryl amide.

Experimental Workflow Diagram

The general workflow for the synthesis and biological evaluation of the compound library can be depicted as follows:

Workflow Start Starting Material (e.g., 2-Chloro-5-nitropyridine) Synthesis Parallel Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., Kinase Assay) Purification->Screening SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: General workflow for SAR-driven drug discovery.

This guide underscores the systematic approach required for SAR analysis in drug discovery. By methodically modifying a core scaffold like 2-substituted-5-nitropyridine and quantifying the impact on biological activity, researchers can rationally design more potent and selective drug candidates. The principles illustrated here are broadly applicable across various therapeutic areas and chemical scaffolds, providing a foundational understanding for professionals in the field.

Unveiling the Cross-Reactivity Profile of Ethyl 2-(5-nitropyridin-2-YL)acetate Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for selective therapeutic agents necessitates a thorough understanding of a compound's interaction with a spectrum of biological targets. This guide provides a comparative analysis of the cross-reactivity of compounds based on the "Ethyl 2-(5-nitropyridin-2-YL)acetate" scaffold. While direct cross-reactivity studies on this specific molecule are not extensively documented in publicly available literature, we can infer its potential for off-target effects by examining the activity of structurally related 5-nitropyridine derivatives.

A notable example is a 5-nitropyridin-2-yl derivative of 2,2-dimethyl-1,3-dioxane-4,6-dione (a Meldrum's acid derivative), which has demonstrated dual inhibitory activity against two distinct enzyme classes: the serine protease chymotrypsin and the metalloenzyme urease.[1] This finding underscores the potential for 5-nitropyridine-containing compounds to engage with multiple, unrelated targets.

Comparative Inhibitory Activity

To contextualize the potential cross-reactivity of "this compound" based compounds, we present the inhibitory data for a known dual-target 5-nitropyridine derivative.

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
5-(5-nitropyridin-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dioneChymotrypsin8.67 ± 0.1--
Urease29.21 ± 0.98Thiourea23.2

Table 1: Inhibitory Activity of a 5-Nitropyridin-2-yl Derivative Against Chymotrypsin and Urease. [1]

The data clearly indicates that the 5-nitropyridin-2-yl moiety, when incorporated into the Meldrum's acid scaffold, is capable of inhibiting both a serine protease and a nickel-containing enzyme. This dual activity highlights the importance of comprehensive screening to identify potential off-target interactions for any compound containing the 5-nitropyridine core, including "this compound". The lack of a standard inhibitor for comparison in the chymotrypsin assay within the cited study makes direct potency comparisons challenging.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the generalized protocols for the key enzyme inhibition assays.

α-Chymotrypsin Inhibition Assay

The inhibitory activity against α-chymotrypsin is typically determined using a spectrophotometric method.

Workflow for α-Chymotrypsin Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Buffer, Enzyme, Substrate (e.g., BTEE), and Test Compound Solutions mix Mix Buffer, Enzyme, and Test Compound/Control reagents->mix preincubate Pre-incubate mix->preincubate add_substrate Add Substrate to Initiate Reaction preincubate->add_substrate measure Measure Absorbance Change (e.g., at 256 nm) over time add_substrate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 values calculate->ic50

Caption: Workflow for a typical α-chymotrypsin inhibition assay.

Principle: The assay measures the rate of hydrolysis of a substrate, such as N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), by α-chymotrypsin. The product of this reaction absorbs light at a specific wavelength (e.g., 256 nm), and the rate of increase in absorbance is proportional to the enzyme's activity. The presence of an inhibitor will decrease this rate.

Procedure:

  • Reagent Preparation: Prepare a suitable buffer (e.g., 0.08 M Tris-HCl, pH 7.8, containing 0.1 M CaCl2), a stock solution of α-chymotrypsin, a substrate solution (e.g., 1.07 mM BTEE in 50% methanol), and solutions of the test compound at various concentrations.

  • Assay Mixture: In a cuvette, mix the buffer, α-chymotrypsin solution, and the test compound or vehicle control.

  • Pre-incubation: Allow the mixture to pre-incubate at a controlled temperature (e.g., 25°C) for a defined period.

  • Reaction Initiation: Add the substrate solution to the cuvette to start the enzymatic reaction.

  • Measurement: Immediately monitor the change in absorbance at the appropriate wavelength in a spectrophotometer for a set duration.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Urease Inhibition Assay

Urease activity and its inhibition are commonly measured by quantifying the amount of ammonia produced from the hydrolysis of urea.

Signaling Pathway of Urease-Catalyzed Urea Hydrolysis

Urea Urea Urease Urease Urea->Urease Substrate CarbamicAcid Carbamic Acid Urease->CarbamicAcid Hydrolysis Ammonia1 Ammonia Urease->Ammonia1 SpontaneousDecomposition Spontaneous Decomposition CarbamicAcid->SpontaneousDecomposition CarbonDioxide Carbon Dioxide SpontaneousDecomposition->CarbonDioxide Ammonia2 Ammonia SpontaneousDecomposition->Ammonia2 Inhibitor Inhibitor (e.g., 5-Nitropyridine derivative) Inhibitor->Urease Inhibition

Caption: Urease-catalyzed hydrolysis of urea and the point of inhibition.

Principle: The Berthelot method is a common colorimetric assay used to determine the concentration of ammonia. In an alkaline medium, ammonia reacts with phenol and hypochlorite in the presence of a catalyst (sodium nitroprusside) to form a stable blue-green indophenol dye. The absorbance of this dye is measured spectrophotometrically and is directly proportional to the ammonia concentration.

Procedure:

  • Reagent Preparation: Prepare a buffer solution, a stock solution of urease (e.g., from Jack bean), a urea solution, and solutions of the test compound at various concentrations. The Berthelot reagents (phenol-nitroprusside and alkaline hypochlorite) are also prepared.

  • Assay Mixture: In a 96-well plate, add the buffer, urease solution, and the test compound or vehicle control.

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time.

  • Reaction Initiation: Add the urea solution to all wells to start the reaction and incubate again.

  • Color Development: Add the Berthelot reagents to each well to stop the reaction and initiate color development.

  • Measurement: After a final incubation period for color development, measure the absorbance at a wavelength of approximately 625 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound. The IC50 value is then determined from the dose-response curve.

Discussion on Cross-Reactivity and Future Directions

The observation of dual inhibitory activity of a 5-nitropyridin-2-yl derivative against both a serine protease and a metalloenzyme suggests that the 5-nitropyridine scaffold may possess promiscuous binding properties. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the pyridine ring, potentially enabling interactions with a variety of active sites.

For "this compound" and its analogs, it is imperative to conduct comprehensive cross-reactivity profiling against a panel of enzymes, including but not limited to:

  • Other Serine Proteases: Trypsin, elastase, thrombin, etc., to assess selectivity within the same enzyme class.

  • Other Metalloproteases: To determine if the interaction with urease is specific or extends to other metal-containing enzymes.

  • A broader, commercially available enzyme panel: To identify any unforeseen off-target activities.

Such studies are critical in the early stages of drug discovery to anticipate potential side effects and to guide medicinal chemistry efforts toward enhancing selectivity and minimizing off-target interactions. The development of highly selective inhibitors is a cornerstone of modern pharmacology, and a thorough understanding of a compound's cross-reactivity is a fundamental step in achieving this goal.

References

Comparative Efficacy of Ethyl 2-(5-nitropyridin-2-YL)acetate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological efficacy of derivatives of "Ethyl 2-(5-nitropyridin-2-YL)acetate" and related nitropyridine compounds. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative compounds, supported by experimental data. This document adheres to stringent data presentation and visualization requirements to facilitate clear and effective scientific communication.

Herbicidal Efficacy

Derivatives of nitropyridines have been investigated for their potential as herbicides. One notable derivative, Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, has shown significant herbicidal activity, comparable to commercial herbicides.

Data Presentation: Herbicidal Activity
CompoundTest SpeciesActivity LevelCommercial Comparator
Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate (B5)Barnyard GrassAlmost the same level of herbicidal activity[1][2]Fluazifop-methyl
Experimental Protocol: Pre-Emergence Herbicidal Activity Assay

This protocol outlines a primary screening method to evaluate the pre-emergent herbicidal activity of synthesized compounds.

Materials:

  • Synthesized pyridine derivatives

  • Acetone (for stock solution preparation)

  • Tween-20 (as a surfactant)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Seeds of monocot (e.g., Barnyard Grass - Echinochloa crus-galli) and dicot (e.g., Rape - Brassica napus) weed species

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in acetone at a concentration of 10 mg/mL. From these, prepare test solutions by diluting with distilled water containing 0.1% (v/v) Tween-20 to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 µg/mL). A control solution should be prepared with acetone and Tween-20 in water.[3]

  • Petri Dish Setup: Place one sheet of filter paper in each Petri dish. Evenly apply 5 mL of the test solution or control solution to the filter paper.[3]

  • Seed Sowing: Place 20 seeds of the selected weed species on the moistened filter paper.[3]

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and incubate them in a growth chamber at 25 ± 1 °C with a 12-hour light/12-hour dark cycle.[3]

  • Data Collection: After 7-10 days, measure the germination rate, and the root and shoot length of the seedlings.[3]

  • Analysis: Calculate the percentage of inhibition for each parameter compared to the control.

Diagram: Herbicidal Activity Screening Workflow

G prep Prepare Test Solutions (Compound, Acetone, Tween-20) setup Setup Petri Dishes (Filter Paper + Test Solution) prep->setup sow Sow Seeds (e.g., Barnyard Grass) setup->sow incubate Incubate (25°C, 12h light/dark, 7-10 days) sow->incubate measure Measure Germination, Root & Shoot Length incubate->measure analyze Analyze Data (% Inhibition vs. Control) measure->analyze

Caption: Workflow for the pre-emergence herbicidal activity assay.

Necroptosis Inhibition

Certain nitropyridine derivatives, particularly imidazopyridines, have been identified as inhibitors of necroptosis, a form of programmed cell death.[4][5] The primary target for many of these inhibitors is Receptor-Interacting Protein Kinase 1 (RIPK1).[4][5]

Data Presentation: Necroptosis Inhibition
Compound ClassTargetActivity LevelStandard Inhibitor
ImidazopyridinesRIPK1Nanomolar concentrationsNecrostatin-1 (Nec-1)
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[6][7]

Materials:

  • Cell line expressing the target protein (e.g., RIPK1)

  • Test compounds (e.g., imidazopyridine derivatives)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermal cycler

  • Centrifuge (capable of 20,000 x g at 4°C)

  • Reagents for protein quantification (e.g., BCA assay) and Western blotting

Procedure:

  • Cell Treatment: Culture cells and treat them with the desired concentrations of the test compound or vehicle control for a specified duration (e.g., 1-4 hours).[7]

  • Heating Step: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.[7]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[7]

  • Analysis: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein (e.g., RIPK1) in the soluble fraction using Western blotting or other protein detection methods.[8]

  • Data Interpretation: A shift in the melting curve of the target protein in the presence of the test compound indicates target engagement.

Diagram: RIPK1 Signaling Pathway in Necroptosis

G cluster_membrane Cell Membrane cluster_cytosol Cytosol TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1, RIPK1) TNFR1->ComplexI Recruitment RIPK1 RIPK1 ComplexI->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome pMLKL p-MLKL (Oligomer) MLKL->pMLKL Necrosome->MLKL Pore Pore Formation pMLKL->Pore Translocation Necroptosis Necroptosis Pore->Necroptosis TNF TNFα TNF->TNFR1

Caption: Simplified RIPK1-mediated necroptosis signaling pathway.

Antioxidant Activity

Pyridine derivatives have been evaluated for their antioxidant properties, primarily their ability to scavenge free radicals.

Data Presentation: DPPH Radical Scavenging Activity
Compound/StandardIC50 (µM) - DPPH Assay
Isoniazid (ID)7.50[9]
Pyridoxine (PE)Moderate Activity[9]
Nicotinamide (NE)Weak Activity[9]
α-tocopherolVaries (Standard)
Ascorbic AcidVaries (Standard)
Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant.[10]

Materials:

  • DPPH solution (0.004% in methanol)

  • Test compounds dissolved in a suitable solvent (e.g., ethanol, methanol)

  • Standard antioxidants (e.g., ascorbic acid, α-tocopherol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a series of concentrations for each test compound and standard.[11]

  • Reaction Mixture: In a 96-well plate, add 20 µL of each sample or standard dilution to the wells. Then, add 200 µL of the freshly prepared DPPH working solution to each well. Use methanol as a blank control.[11]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[11]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[11]

Diagram: DPPH Assay Workflow

G prep_samples Prepare Samples & Standards (Serial Dilutions) mix Mix in 96-well Plate (Sample + DPPH Solution) prep_samples->mix incubate Incubate (30 min, Room Temp, Dark) mix->incubate read Read Absorbance (517 nm) incubate->read calculate Calculate % Inhibition & IC50 read->calculate

Caption: Workflow for the DPPH antioxidant activity assay.

α-Glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that delay the absorption of carbohydrates from the small intestine.

Data Presentation: α-Glucosidase Inhibitory Activity
Compound/StandardIC50 (µM) - S. cerevisiae α-glucosidase
Benzothiazole-triazole 6s20.7[12]
Benzothiazole-triazole 6o22.3[12]
Indolo[1,2-b]isoquinoline 113.44[13]
Acarbose (Standard)817.38[12]

Note: The presented data is for other heterocyclic compounds, as specific data for "this compound" derivatives was not found in the initial searches. This illustrates the potential for nitrogen-containing heterocycles to act as α-glucosidase inhibitors.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

Materials:

  • α-glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (e.g., 5 mM)

  • Phosphate buffer (100 mM, pH 6.8)

  • Test compounds and a standard inhibitor (e.g., Acarbose) dissolved in DMSO

  • Sodium carbonate solution (1 M)

  • 96-well microplate and reader

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of phosphate buffer and 10 µL of the test compound solution at various concentrations. For the control, use 10 µL of DMSO.[14]

  • Enzyme Addition: Add 20 µL of the α-glucosidase solution to all wells except the blank. Pre-incubate the plate at 37°C for 10 minutes.[14]

  • Reaction Initiation: Add 20 µL of the pNPG solution to all wells to start the reaction.[14]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[14]

  • Reaction Termination: Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.[14]

  • Measurement: Measure the absorbance at 405 nm.[14]

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Diagram: α-Glucosidase Inhibition Assay Workflow

G setup Plate Setup (Buffer + Compound/Control) add_enzyme Add α-Glucosidase (Pre-incubate 10 min, 37°C) setup->add_enzyme add_substrate Add pNPG Substrate (Initiate Reaction) add_enzyme->add_substrate incubate Incubate (20 min, 37°C) add_substrate->incubate stop Stop Reaction (Add Na2CO3) incubate->stop read Read Absorbance (405 nm) stop->read

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Urease Inhibition

Urease inhibitors are of interest for both medical and agricultural applications. In medicine, they can be used to treat infections by urease-producing bacteria, while in agriculture, they can reduce nitrogen loss from urea-based fertilizers.

Data Presentation: Urease Inhibitory Activity
Compound/StandardInhibition Efficiency
ThioureaStandard Inhibitor[15]
Acetohydroxamic acid (AHA)Well-characterized inhibitor[1]
N-(n-butyl)thiophosphoric triamide (NBPT)Efficient inhibitor[8]
Phenyl phosphorodiamidate (PPDA)100% effective against free enzyme[8]
Experimental Protocol: Urease Inhibition Assay (Berthelot Method)

This colorimetric assay measures the amount of ammonia produced from the enzymatic breakdown of urea.[16]

Materials:

  • Urease enzyme solution (e.g., from Jack bean)

  • Urea substrate solution

  • Phosphate buffer (pH ~7.0)

  • Test compounds and a standard inhibitor (e.g., Thiourea)

  • Phenol reagent and alkali-hypochlorite reagent (Berthelot's reagents)

  • 96-well microplate and reader

Procedure:

  • Reaction Mixture: In a 96-well plate, mix the urease enzyme solution, buffer, and the test compound at various concentrations. For the control, the solvent of the test compound is added instead.[17]

  • Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).[18]

  • Reaction Initiation: Add the urea substrate to all wells to start the enzymatic reaction and incubate for a defined time (e.g., 5 minutes at room temperature).[17]

  • Color Development: Stop the reaction and initiate color development by adding the phenol reagent followed by the alkali-hypochlorite reagent. Incubate for color development (e.g., 5 minutes at room temperature).[17]

  • Measurement: Measure the absorbance at a wavelength between 570 and 630 nm.[17][18]

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Diagram: Urease Inhibition Assay Workflow

G mix Mix in 96-well Plate (Enzyme + Buffer + Inhibitor) preincubate Pre-incubate mix->preincubate add_urea Add Urea Substrate preincubate->add_urea incubate_reaction Incubate for Reaction add_urea->incubate_reaction add_berthelot Add Berthelot Reagents incubate_reaction->add_berthelot incubate_color Incubate for Color add_berthelot->incubate_color read Read Absorbance (570-630 nm) incubate_color->read

Caption: Workflow for the urease inhibition assay using the Berthelot method.

Anticoagulant Efficacy

Pyridine derivatives have been explored for their potential as anticoagulants, which are crucial in the treatment and prevention of thrombotic diseases.

Data Presentation: In Vitro Anticoagulant Activity
Compound ClassAssayActivity Level
Pyridine OximesProthrombin Time (PT)Increased coagulation time[19][20]
Pyridine SemicarbazonesProthrombin Time (PT)Increased coagulation time[19][20]

Note: The concentrations of the pyridine derivatives tested were in the range of 0.1–0.2 mM.[19] Specific data for "this compound" derivatives is not available in the searched literature.

Experimental Protocol: In Vitro Prothrombin Time (PT) Assay

The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor.[20]

Materials:

  • Platelet-poor plasma (PPP) from citrated whole blood

  • Test compounds

  • PT reagent (Tissue thromboplastin and calcium)

  • Coagulometer or water bath at 37°C and stopwatch

  • Control plasmas (normal and abnormal)

Procedure:

  • Sample Preparation: Obtain platelet-poor plasma by centrifuging citrated whole blood.[9]

  • Incubation: Pipette 100 µL of the test plasma (containing the test compound or control) into a reaction cup and warm it to 37°C for a few minutes.[19]

  • Reaction Initiation: Add 200 µL of the pre-warmed PT reagent to the plasma sample and simultaneously start a timer.[19]

  • Clot Detection: Stop the timer as soon as a fibrin clot is detected, either manually or by the coagulometer. The recorded time is the prothrombin time in seconds.[19]

  • Analysis: Compare the PT of plasma treated with the test compounds to that of the control plasma. An increase in PT indicates anticoagulant activity.

Diagram: Prothrombin Time (PT) Assay Workflow

G prepare_plasma Prepare Platelet-Poor Plasma incubate_plasma Incubate Plasma with Compound (37°C) prepare_plasma->incubate_plasma add_reagent Add Pre-warmed PT Reagent (Tissue Factor + Calcium) incubate_plasma->add_reagent start_timer Start Timer add_reagent->start_timer detect_clot Detect Fibrin Clot Formation start_timer->detect_clot stop_timer Stop Timer & Record PT detect_clot->stop_timer

Caption: Workflow for the in vitro Prothrombin Time (PT) assay.

References

Benchmarking "Ethyl 2-(5-nitropyridin-2-yl)acetate" Against Other Nitropyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, nitropyridine derivatives have emerged as a versatile scaffold, demonstrating a wide array of biological activities that are of significant interest to researchers and drug development professionals. This guide provides a comparative analysis of "Ethyl 2-(5-nitropyridin-2-yl)acetate" within the broader context of other bioactive nitropyridines, offering insights into its potential applications based on the established performance of structurally related compounds. While specific experimental data for "this compound" is limited in publicly available literature, this guide leverages data from analogous compounds to provide a valuable benchmark.

Performance Comparison of Nitropyridine Derivatives

The biological activity of nitropyridine derivatives is significantly influenced by the nature and position of their substituents. The following tables summarize the quantitative biological activities of various nitropyridine compounds, providing a framework for understanding the potential efficacy of "this compound".

Table 1: Anticancer Activity of Selected Nitropyridine Derivatives

Compound/Derivative ClassCancer Cell LineActivity MetricReported Value (µM)
Nitropyridine-linked 4-arylidenethiazolidin-4-one (35a, R = OMe)MCF-7 (Breast Cancer)IC506.41[1]
Nitropyridine-linked 4-arylidenethiazolidin-4-one (35d, R = piperidine)HepG2 (Liver Cancer)IC507.63[1]
5-Nitropyrimidin-2,4-diamine derivative (7w)HepG2 (Liver Cancer)IC5010.37[2]

Table 2: Enzyme Inhibitory Activity of Selected Nitropyridine Derivatives

Compound/Derivative ClassTarget EnzymeActivity MetricReported Value (µM)
5-Nitropyridin-2-yl derivativeChymotrypsinIC508.67 ± 0.1[1]
5-Nitropyridin-2-yl derivativeUreaseIC5029.21 ± 0.98[1]
Nitropyridine derivativesProtoporphyrinogen oxidaseIC503.11–4.18[1]

Table 3: Antimicrobial Activity of a Nitropyridine-Containing Complex

Compound/Derivative ClassBacterial StrainsFungal StrainMean Zone of Inhibition (mm)
Nitropyridine-containing complexes (50a-c)S. aureus, B. subtilis, P. aeruginosa, E. coliC. albicans9.1–17.9 (bacteria), 21.9–25.3 (fungi)[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of nitropyridine derivatives is intrinsically linked to their chemical structure. The electron-withdrawing nature of the nitro group significantly influences the reactivity and biological interactions of the pyridine ring. For 2-substituted-5-nitropyridines, the substituent at the 2-position plays a crucial role in determining the compound's specific activity.

In "this compound", the ethyl acetate group at the 2-position introduces a potential site for hydrolysis by esterases within a biological system, which could lead to the formation of a more polar carboxylic acid metabolite. This biotransformation could influence the compound's pharmacokinetic profile and cellular uptake. Furthermore, the acetate moiety provides a linker that can be modified to explore interactions with various biological targets. The presence of the nitro group at the 5-position is a common feature in many bioactive nitropyridines and is often associated with their mechanism of action, which can involve bioreduction to reactive nitroso or hydroxylamino species that can interact with cellular macromolecules.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of nitropyridine derivatives.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., "this compound") in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration of the compound at which no bacterial growth is observed.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in a 96-well microtiter plate using sterile broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Visualizations

To further illustrate the context of this comparative guide, the following diagrams depict a representative signaling pathway often implicated in cancer and a general workflow for evaluating the biological activity of novel compounds.

experimental_workflow General Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Nitropyridine Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial enzyme Enzyme Inhibition Assays purification->enzyme data_analysis IC50 / MIC Determination cytotoxicity->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->synthesis Lead Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of novel nitropyridine derivatives.

PI3K_AKT_pathway Simplified PI3K/Akt Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt  P mTOR mTOR Akt->mTOR  P Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Nitropyridine Nitropyridine Derivative (Potential Inhibitor) Nitropyridine->PI3K Inhibition? Nitropyridine->Akt Inhibition?

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target for anticancer drug development.

References

A Comparative Guide to the Characterization of Impurities in Ethyl 2-(5-nitropyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential impurities in "Ethyl 2-(5-nitropyridin-2-YL)acetate," a key intermediate in pharmaceutical synthesis. Understanding and controlling these impurities is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines potential impurity profiles derived from common synthetic routes and provides detailed experimental protocols for their characterization.

Comparison of Potential Impurity Profiles from Different Synthetic Routes

The impurity profile of "this compound" is intrinsically linked to its method of synthesis. Below is a comparison of two plausible synthetic routes and their associated potential impurities.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This common approach involves the reaction of 2-chloro-5-nitropyridine with the enolate of ethyl acetate.

Route 2: Palladium-Catalyzed Cross-Coupling

An alternative strategy involves the palladium-catalyzed cross-coupling of a suitable pyridine derivative (e.g., 2-bromo-5-nitropyridine) with a zinc or tin enolate of ethyl acetate (Reformatsky or Stille-type coupling).

Impurity CategoryRoute 1: SNArRoute 2: Palladium-Catalyzed Cross-CouplingPotential Impact
Starting Materials 2-chloro-5-nitropyridine, Ethyl acetate2-bromo-5-nitropyridine, Ethyl bromoacetate (for Reformatsky), Organotin reagent (for Stille)May indicate an incomplete reaction. Can interfere with subsequent synthetic steps.
Reagents & Catalysts Sodium hydride (or other strong bases)Palladium catalyst (e.g., Pd(PPh₃)₄), Ligands (e.g., phosphines), Zinc or Tin reagentsResidual metals and reagents can be toxic and may need to be controlled to very low levels.
By-products Ethyl acetoacetate (from self-condensation of ethyl acetate enolate), 2-hydroxy-5-nitropyridine (from hydrolysis of starting material)Homocoupling products of the pyridine or enolate fragments, By-products from ligand degradationCan be difficult to separate from the desired product and may have their own pharmacological or toxicological effects.
Isomeric Impurities Positional isomers of the nitro group (if present in the starting material)Positional isomers of the nitro groupMay have different pharmacological activities and toxicities.
Degradation Products Hydrolysis of the ester to 2-(5-nitropyridin-2-yl)acetic acidHydrolysis of the ester, Degradation of the organometallic intermediatesReduced potency of the intermediate and potential for reactive impurities.

Experimental Protocol: HPLC-UV for Impurity Profiling

This section details a general High-Performance Liquid Chromatography (HPLC) method suitable for the separation and quantification of potential impurities in "this compound".

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the "this compound" sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Identify and quantify impurities based on their retention times and peak areas relative to the main peak of "this compound".

  • Reference standards for potential impurities should be used for definitive identification and accurate quantification.

Visualization of Impurity Formation

The following diagrams illustrate the potential pathways for the formation of key impurities.

cluster_main Primary Synthetic Pathway (SNAr) cluster_impurities Potential Impurity Formation 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine Product This compound 2-chloro-5-nitropyridine->Product + Ethyl acetate enolate 2-hydroxy-5-nitropyridine 2-hydroxy-5-nitropyridine (Hydrolysis) 2-chloro-5-nitropyridine->2-hydroxy-5-nitropyridine + H2O Unreacted_Starting_Material 2-chloro-5-nitropyridine (Unreacted) Ethyl_acetate_enolate Ethyl acetate enolate Ethyl_acetate_enolate->Product Ethyl_acetoacetate Ethyl acetoacetate (By-product) Ethyl_acetate_enolate->Ethyl_acetoacetate Self-condensation Degradation_Product 2-(5-nitropyridin-2-yl)acetic acid (Degradation) Product->Degradation_Product Hydrolysis Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_Analysis HPLC Analysis (C18 Column, Gradient Elution) Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (UV Detection at 254 nm) HPLC_Analysis->Data_Acquisition Data_Analysis Data Analysis (Peak Integration & Quantification) Data_Acquisition->Data_Analysis Impurity_Identification Impurity Identification (Comparison with Reference Standards) Data_Analysis->Impurity_Identification Report Final Impurity Profile Report Impurity_Identification->Report Start Start Start->Sample_Prep

Safety Operating Guide

Proper Disposal of Ethyl 2-(5-nitropyridin-2-yl)acetate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensure laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of Ethyl 2-(5-nitropyridin-2-yl)acetate, a compound utilized in various research applications. Adherence to these procedures is critical to mitigate risks and maintain a safe working environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This includes appropriate gloves, protective clothing, and eye protection.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[2][3] All potential ignition sources, such as open flames, hot surfaces, and sparks, must be eliminated from the vicinity, as the substance may be flammable.[2][3][4] It is also crucial to take precautionary measures against static discharge.[2][4]

Step-by-Step Disposal Protocol

  • Containment of Spills: In the event of a spill, immediately remove all sources of ignition.[4] Use non-sparking tools and explosion-proof equipment for cleanup.[4] Absorb the spilled material with an inert absorbent material, such as vermiculite, dry sand, or earth.

  • Collection of Waste: Carefully collect the absorbed material and place it into a suitable, clearly labeled, and closed container for disposal.[4] Do not allow the product to enter drains or waterways.[2][4]

  • Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, reducing agents, and bases.[4] The storage area should be designated for flammable materials.[4]

  • Final Disposal: Dispose of the chemical waste through a licensed and approved waste disposal contractor. The disposal method must comply with all applicable federal, state, and local regulations. Do not dispose of this material with regular laboratory trash.

Quantitative Data Summary

While specific quantitative disposal limits are determined by local regulations, the following table summarizes key hazard and physical data for this compound and related compounds to inform safe handling and disposal decisions.

PropertyValue
Hazard Class Flammable Liquid (Category 2), Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Central nervous system) (for related compound)[2]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray, P280: Wear protective gloves/protective clothing/eye protection.[1]
Incompatible Materials Strong oxidizing agents, Strong acids, Reducing agents, Bases.[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for Disposal of this compound cluster_0 Preparation & Safety cluster_1 Spill & Waste Collection cluster_2 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Eliminate Ignition Sources B->C D Absorb Spill with Inert Material C->D In Case of Spill E Collect Waste in a Labeled, Sealed Container D->E F Store Waste Container in a Cool, Dry, Ventilated Area E->F G Arrange for Pickup by a Licensed Waste Contractor F->G H Complete Disposal Documentation G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Ethyl 2-(5-nitropyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Ethyl 2-(5-nitropyridin-2-YL)acetate, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] A comprehensive PPE plan is therefore mandatory. The following table summarizes the required PPE based on available safety data for this compound and related chemical classes.[2][3]

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or chemical splash goggles.[2] A face shield may be required for splash risks.Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Wear a standard laboratory coat, fully buttoned.[2] For significant exposure risk, a chemical-resistant apron or coveralls should be considered.Provides a barrier against accidental skin contact and contamination of personal clothing.
Hand Protection Chemical-resistant gloves are required. Butyl rubber or Viton® are recommended for pyridine derivatives.[2] Nitrile gloves may offer short-term protection.Prevents skin absorption, a primary route of exposure that can lead to skin irritation.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood.[2][3]Protects against inhalation of vapors or dust, which can cause respiratory tract irritation.[1]

Operational and Handling Protocols

Safe handling practices are paramount to minimize exposure and prevent accidents.

  • Engineering Controls : Always work within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[2][4] Ensure that an emergency eyewash station and safety shower are readily accessible.[3]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

  • Safe Handling : Avoid direct contact with the skin, eyes, and clothing.[1] Do not breathe dust or vapors.[1]

Storage

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Container : Store in a tightly closed, properly labeled container.[1][4]

  • Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][4]

  • Ignition Sources : Store away from heat, sparks, and open flames.[4]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is necessary.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][5] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[5]
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Spill For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[2][5] For large spills, evacuate the area and contact the Environmental Health and Safety (EHS) department.[2]

Disposal Plan

Waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all waste, including contaminated materials like gloves and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.[2][4]

  • Labeling : The container must be labeled with "Hazardous Waste" and the chemical name.

  • Storage : Store the waste container in a designated satellite accumulation area that is secure and well-ventilated.[2]

  • Disposal : Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[2][5] Never pour chemical waste down the drain.[5]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Don Appropriate PPE b Verify Fume Hood Operation a->b c Weigh/Transfer Compound in Fume Hood b->c d Perform Experimental Procedure c->d e Collect Waste in Labeled Container d->e i Spill or Exposure Occurs d->i f Decontaminate Work Area e->f g Doff PPE f->g h Dispose of Waste via EHS g->h j Follow Emergency Procedures i->j

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.